N-(pentan-3-yl)-2-phenoxypropanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-pentan-3-yl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11(3)17-13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNJQMOHJBILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design, Synthesis, and Characterization of N-(pentan-3-yl)-2-phenoxypropanamide: A Methodological Whitepaper
Executive Overview
The 2-phenoxypropanamide scaffold is a privileged structural motif extensively documented in agrochemistry and pharmaceutical development. Compounds within this class, such as N,N-diethyl-2-phenoxypropanamide, are highly valued for their biological activities, functioning primarily as auxinic herbicides or crop safeners[1]. This technical guide focuses on the synthesis and characterization of a specific, sterically tuned derivative: N-(pentan-3-yl)-2-phenoxypropanamide .
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic synthetic recipes. Here, we will dissect the chemical logic, thermodynamic considerations, and self-validating experimental protocols required to synthesize this molecule with high yield and purity.
Strategic Molecular Design & Causality
The selection of the amine coupling partner in amide synthesis profoundly impacts both the physical properties and the stereochemical complexity of the final product.
The Rationale for Pentan-3-amine: Pentan-3-amine (also known as 3-aminopentane) is a primary aliphatic amine characterized by a five-carbon chain with the amino group at the central C3 position[2]. The strategic causality for utilizing this specific amine lies in its symmetry. 2-Phenoxypropanoic acid contains a chiral center at the alpha-carbon. If a standard asymmetric amine (e.g., 2-aminopentane) were used, the coupling would generate a complex mixture of diastereomers, complicating purification and characterization. Pentan-3-amine is highly advantageous because it provides necessary lipophilicity and steric bulk without introducing an additional chiral center[3]. Consequently, coupling pentan-3-amine with racemic 2-phenoxypropanoic acid yields only a single enantiomeric pair, streamlining downstream crystallization and analytical validation.
Synthetic Methodologies: Classical vs. Biocatalytic
To achieve the amidation of 2-phenoxypropanoic acid, two orthogonal methodologies can be employed, each with distinct kinetic and environmental advantages.
Route A: Acyl Chloride Activation (Classical)
The most robust and scalable method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate[1].
-
Causality of Reagents: Thionyl chloride (
) is selected over oxalyl chloride due to its favorable atom economy and the volatility of its byproducts ( and ). Toluene is utilized as the solvent because its boiling point allows for the azeotropic removal of excess post-activation, preventing unwanted side reactions during the amidation phase[1].
Route B: Enzymatic Amidation (Green Chemistry)
Recent advances in biocatalysis offer an eco-friendly alternative. Direct coupling of 2-phenoxypropanoic acid with primary amines can be achieved using Candida antarctica lipase B (CAL-B)[4].
-
Causality of Reagents: CAL-B is preferred over CAL-A because it demonstrates a significantly higher yield (up to 80%) when dealing with sterically hindered or aromatic substrates. Heptane is the optimal solvent for this transformation; its extreme non-polarity minimizes the solubility of the byproduct (water) in the organic phase, thereby driving the thermodynamic equilibrium toward amide formation[4].
Caption: Synthetic workflow for N-(pentan-3-yl)-2-phenoxypropanamide via acyl chloride intermediate.
Self-Validating Experimental Protocol (Acyl Chloride Route)
The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity at each step.
Step 1: Acid Chloride Formation
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 2-phenoxypropanoic acid (1.0 eq, 10 mmol) and anhydrous toluene (20 mL).
-
Add thionyl chloride (1.5 eq, 15 mmol) dropwise at room temperature.
-
Heat the mixture to 50–60°C and stir for 2 hours until gas evolution ceases[1].
-
IPC 1 (Validation): Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete when the broad carboxylic acid O-H stretch (~3200–2500 cm⁻¹) is entirely replaced by a sharp acyl chloride C=O stretch at ~1800 cm⁻¹[1].
-
Concentrate the mixture in vacuo to remove toluene and excess
, yielding the reactive 2-phenoxypropanoyl chloride.
Step 2: Amidation
-
In a separate flask, dissolve pentan-3-amine (1.2 eq, 12 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath.
-
Dissolve the freshly prepared acyl chloride in DCM (10 mL) and add it dropwise to the amine solution, strictly maintaining the internal temperature below 10°C[1]. Causality: The reaction is highly exothermic; thermal control prevents the degradation of the acyl chloride and minimizes the formation of ketene side-products.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
IPC 2 (Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, UV-active spot with an
of ~0.5, cleanly separated from baseline impurities.
Step 3: Orthogonal Aqueous Workup The workup is chemically logical and self-purifying:
-
Quench with water (20 mL) and separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 20 mL). Causality: Protonates and extracts any unreacted pentan-3-amine into the aqueous phase.
-
Wash with saturated aqueous
(2 x 20 mL). Causality: Deprotonates and removes any hydrolyzed 2-phenoxypropanoic acid. -
Wash with brine (20 mL) to pre-dry the organic layer, then dry over anhydrous
. Filter and concentrate in vacuo to afford the purified amide.
Quantitative Characterization Data
The structural integrity of the synthesized N-(pentan-3-yl)-2-phenoxypropanamide must be verified using orthogonal analytical techniques. The table below summarizes the expected quantitative data.
| Analytical Technique | Parameter / Signal | Expected Assignment / Structural Correlation |
| Aromatic protons (Phenoxy ring) | ||
| Amide N-H (Coupled to C3-H of pentyl group) | ||
| Chiral | ||
| N-CH (C3 position of pentan-3-yl group) | ||
| CH | ||
| Two CH | ||
| Two terminal CH | ||
| Amide Carbonyl (C=O) | ||
| Aromatic Carbons | ||
| O-CH (Propanoic backbone) | ||
| N-CH (pentan-3-yl) | ||
| FT-IR (ATR, cm | 3295 | N-H stretch (Amide) |
| 1658 | C=O stretch (Amide I band) | |
| 1235 | C-O-C stretch (Alkyl aryl ether) | |
| HRMS (ESI-TOF) | [M+H] | Calculated for C |
Mechanistic Pathways & Biological Applications
Phenoxypropanamide derivatives are heavily researched for their role as herbicide safeners. Rather than acting as direct biocides, these molecules protect crops from herbicide-induced damage by artificially inducing the plant's innate detoxification pathways[1].
Upon entering the plant cell, the amide binds to cytosolic receptors, triggering a transcriptional cascade. This leads to the marked upregulation of Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases. These enzymes rapidly metabolize and conjugate xenobiotic herbicides, rendering them inert before they can damage the crop[1].
Caption: Proposed mechanism of action for phenoxypropanamide derivatives in crop detoxification pathways.
Conclusion
The synthesis of N-(pentan-3-yl)-2-phenoxypropanamide demonstrates the critical intersection of rational molecular design and rigorous synthetic execution. By selecting pentan-3-amine, we bypass the stereochemical pitfalls associated with chiral amines, yielding a highly pure enantiomeric pair. Whether utilizing the classical acyl chloride route for scalability or the CAL-B enzymatic route for green chemistry compliance, the self-validating protocols outlined herein ensure high-fidelity production for downstream agrochemical or pharmaceutical screening.
References
-
Biocatalysis Synthesis of New Herbicide Derivative: Evaluation of Toxicity in Drosophila Melanogaster - Academic Research Library -[Link]
-
3-Pentanamine | C5H13N | CID 12019 - PubChem - NIH - [Link]
-
3-Aminopentane - Wikipedia - [Link]
Sources
Engineering Novel Phenoxypropanamide Derivatives: A Comprehensive Guide to Synthesis, Spectral Characterization, and Biological Evaluation
Executive Summary & Mechanistic Rationale
The
As an Application Scientist, the rationale for selecting the phenoxypropanamide core lies in its structural modularity. The ether linkage provides critical conformational flexibility, allowing the aryl ring to occupy hydrophobic pockets, while the amide bond functions as a robust hydrogen bond donor/acceptor system. By systematically varying the
Synthetic Methodologies: A Self-Validating Approach
The synthesis of phenoxypropanamide derivatives is typically executed via a convergent, two-step methodology. To ensure high fidelity and reproducibility, the protocols below are designed as self-validating systems, where the causality of each reagent choice is explained, and in-process quality control (QC) checkpoints are integrated.
Phase 1: Synthesis of the 2-Phenoxypropanoic Acid Intermediate
The foundational step involves a Williamson ether synthesis between a substituted phenol and an
Step-by-Step Protocol:
-
Nucleophilic Substitution: Dissolve 1.0 equivalent of the substituted phenol in anhydrous
-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the phenoxide ion, enhancing its nucleophilicity. -
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (
). Stir at room temperature for 30 minutes. Causality: is a mild base sufficient to deprotonate the phenol without causing side reactions (e.g., ester hydrolysis) prematurely. -
Alkylation: Dropwise add 1.2 equivalents of ethyl 2-bromopropanoate. Elevate the temperature to 80°C and stir for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). The disappearance of the phenol spot (
) and the emergence of a new, less polar ester spot ( ) validates the completion of the alkylation. -
Saponification: Cool the mixture to room temperature, add a 2M aqueous sodium hydroxide (NaOH) solution, and stir for 2 hours. Causality: The hydroxide ion attacks the ester carbonyl, hydrolyzing it to the corresponding carboxylate salt.
-
Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH 2. Extract with dichloromethane (DCM), dry over anhydrous
, and concentrate in vacuo to yield the 2-phenoxypropanoic acid intermediate.
Phase 2: Amide Coupling
The second phase involves coupling the intermediate acid with a primary or secondary amine[3].
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of 2-phenoxypropanoic acid in anhydrous DCM. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes. Causality: EDCI activates the carboxylic acid, while HOBt forms a reactive, yet stable, active ester intermediate. This suppresses the formation of unreactive
-acylurea byproducts and minimizes racemization at the -chiral center. -
Amidation: Add 1.1 eq of the desired amine (e.g., diethylamine or a complex heterocyclic amine like 2-aminobenzothiazole[2]) and 2.0 eq of
-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours. -
Validation Checkpoint 2 (Workup): Quench with saturated aqueous
. Causality: The basic wash neutralizes and removes any unreacted acid and HOBt. Wash the organic layer with 1M HCl to remove unreacted amine. -
Purification: Purify the crude product via flash column chromatography to isolate the final phenoxypropanamide derivative.
Fig 1. Step-by-step synthetic workflow for phenoxypropanamide derivatives.
Spectral Analysis and Characterization
Rigorous spectral analysis is mandatory to confirm the structural integrity of the synthesized compounds. The phenoxypropanamide scaffold presents distinct spectroscopic signatures.
-
H NMR Spectroscopy: The most diagnostic feature is the
-proton (CH) adjacent to the ether oxygen and carbonyl group. Due to the adjacent methyl group, this proton typically appears as a distinct quartet (q) around 4.70–4.90 ppm. The adjacent methyl group appears as a doublet (d) around 1.50–1.60 ppm. -
C NMR Spectroscopy: The amide carbonyl carbon resonates characteristically downfield at approximately
169.0–171.0 ppm, while the ether-linked -carbon appears around 72.0–75.0 ppm[2]. -
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is utilized to confirm the exact mass, typically observing the
or adducts.
Quantitative Spectral Data Summary
| Compound / Derivative Type | HRMS / MS (m/z) | |||
| Diethylamine | 4.85 (q, 1H, CH), 1.60 (d, 3H, CH | ~170.2 | ||
| Compound 10b (BCR-ABL1 Inhibitor) [2] | 2-Acetamidobenzo[d]thiazole | 10.26 (s, 1H, NH), 4.74 (q, 1H, CH) | 169.75 | |
| Compound 8E (Antimicrobial Agent) [3] | Furan-2-ylmethyl / Morpholine | 4.50 (s, 2H, CH | ~168.5 |
Biological Evaluation & Signaling Pathways
The biological utility of phenoxypropanamide derivatives spans across different kingdoms of life, driven by their ability to interact with specific enzymatic pockets or induce gene expression.
Agrochemical Domain: Herbicide Safeners
In agrochemistry, derivatives like
Pharmaceutical Domain: Kinase Inhibition
In oncology, recent structure-based virtual screening has identified phenoxyacetamide and phenoxypropanamide derivatives as potent allosteric inhibitors of BCR-ABL1[2]. These compounds bind to the myristoyl pocket of the kinase domain. The ether oxygen and amide nitrogen engage in critical hydrogen bonding with key residues (e.g., Tyr253, Thr315), restoring the auto-inhibitory conformation of the kinase and overcoming resistance mutations (like T315I) that plague traditional ATP-competitive inhibitors.
Fig 2. Mechanism of action for detoxification induction by phenoxypropanamides in crop species.
Conclusion
The synthesis and spectral analysis of novel phenoxypropanamide derivatives remain a highly active area of research. By employing rigorous, self-validating synthetic protocols and comprehensive spectral characterization, researchers can confidently build libraries of these compounds. Whether engineered to induce Cytochrome P450-mediated detoxification in crops or to allosterically inhibit oncogenic kinases in human pathology, the phenoxypropanamide core offers an exceptional canvas for molecular design.
References
1., Benchchem. 2., Yashwantrao Chavan Maharashtra Open University (YCMOU). 3., Biruni University. 4. , MDPI Molecules.
Sources
Technical Guide: Spectroscopic Analysis of N-Substituted Propanamides
Executive Summary
N-substituted propanamides (
This guide provides a definitive technical framework for the spectroscopic characterization of these compounds, integrating synthesis, vibrational spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Structural Dynamics & Synthesis
To obtain high-fidelity spectral data, sample purity and preparation are paramount. The synthesis of N-substituted propanamides is best achieved via the nucleophilic acyl substitution of propanoyl chloride.
Robust Synthesis Protocol (Schotten-Baumann Conditions)
-
Objective: Synthesis of N-ethylpropanamide (Secondary) or N,N-diethylpropanamide (Tertiary).
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride.
Step-by-Step Methodology:
-
Reagents: Propanoyl chloride (1.1 eq), Amine (1.0 eq), Triethylamine (
, 1.2 eq) as a scavenger base, Dichloromethane (DCM) as solvent. -
Setup: Flame-dried round-bottom flask under inert atmosphere (
or Ar). -
Addition: Cool amine/DCM solution to 0°C. Add propanoyl chloride dropwise to control exotherm.
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat.
(removes acid), then Brine. Dry over . -
Purification: Recrystallization (if solid) or vacuum distillation (if liquid).
The Rotamer Challenge
The amide bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a rotational energy barrier (~16-20 kcal/mol), leading to cis (E) and trans (Z) conformers that are stable on the NMR time scale at room temperature.
Figure 1: Logical flow of amide resonance leading to spectroscopic rotamers.
Infrared Spectroscopy (Vibrational Modes)
IR spectroscopy is the primary tool for determining the substitution pattern (secondary vs. tertiary) and the hydrogen-bonding state of the molecule.
Key Vibrational Bands
The carbonyl stretch (Amide I) is the most diagnostic feature. Its frequency shifts based on the physical state (solid vs. dilute solution) due to intermolecular Hydrogen bonding.
| Mode | Frequency ( | Description | Diagnostic Value |
| Amide I | 1630 - 1680 | C=O Stretch | Lower freq in solids (H-bonded); Higher in dilute solution. |
| Amide II | 1510 - 1570 | N-H Bend + C-N Stretch | Present only in Secondary Amides. Absent in Tertiary. |
| N-H Stretch | 3200 - 3400 | N-H Stretch | Broad band in solids (H-bonded); Sharp peak (~3440) in dilute solution. |
| Amide III | 1250 - 1350 | C-N Stretch + N-H Bend | Weaker, less diagnostic but confirms amide linkage. |
Experimental Insight
-
Differentiation: To distinguish a secondary propanamide (
) from a tertiary ( ), look for the Amide II band near 1550 . If this region is clear, you likely have a tertiary amide. -
H-Bonding Check: Run the spectrum in dilute
. If the N-H stretch shifts from a broad mound at 3300 to a sharp spike at 3440 , intermolecular H-bonding was present in the neat sample.
Nuclear Magnetic Resonance (NMR)
NMR provides the most detailed structural proof but requires careful interpretation due to the rotamer effect described in Section 1.2.
Propanoyl Chain Signatures ( NMR)
Regardless of the N-substituent, the propanoyl group (
-
(Methyl): Triplet (
1.1 ppm). -
(Methylene): Quartet (
2.2 - 2.4 ppm).
The Rotamer Effect in and NMR
In tertiary amides (e.g., N,N-dimethylpropanamide), the two N-methyl groups are magnetically non-equivalent at room temperature because one is cis to the oxygen and the other is trans.
-
Observation: You will see two distinct singlets for the N-methyl groups instead of one.
-
Validation Protocol (Variable Temperature NMR):
-
Acquire spectrum at 25°C (distinct peaks).
-
Heat sample to 80-120°C in DMSO-
. -
Result: The peaks will broaden and eventually coalesce into a single singlet as the rotation rate exceeds the NMR time scale (Coalescence Temperature).
-
Solvent Selection
- : Standard. Good for observing H-bonding effects (concentration dependence of NH peak).
-
DMSO-
: Disrupts intermolecular H-bonds. Often sharpens amide NH peaks (which appear as broad singlets or triplets if coupling to neighboring alkyls is resolved).
Mass Spectrometry (Fragmentation Logic)
MS analysis of propanamides is dominated by Alpha-Cleavage and, where applicable, the McLafferty Rearrangement .
Diagnostic Ions (EI, 70eV)
-
Base Peak (
57): The propanoyl cation ( ). This is the hallmark of propanamides. -
Molecular Ion (
): Usually discernible but often weak in aliphatic amides.
Fragmentation Pathways
-
Alpha-Cleavage: Breaking the bond between the carbonyl carbon and the nitrogen.
-
Yields the acylium ion (
57).
-
-
McLafferty Rearrangement: Requires a
-hydrogen.
Figure 2: Primary fragmentation pathways for N-substituted propanamides.
Consolidated Data Reference
| Spectroscopic Method | Parameter | Value / Range | Notes |
| IR (Solid/Neat) | Amide I (C=O) | 1640 - 1660 | Strongest band. |
| Amide II (N-H) | 1540 - 1560 | Only in secondary amides. | |
| Propanoyl | Coupled to terminal methyl. | ||
| Propanoyl | |||
| Amide NH | Highly solvent/concentration dependent. | ||
| Carbonyl (C=O) | Deshielded. | ||
| Mass Spec | Base Peak | Propanoyl cation ( | |
| McLafferty | Variable | Only if N-alkyl chain |
References
-
NIST Chemistry WebBook . Propanamide, N-ethyl- Mass Spectrum. National Institute of Standards and Technology.[1][5][6] Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Amide I/II bands and NMR rotamer theory).
-
Nanalysis . Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]
Sources
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of N-(pentan-3-yl)-2-phenoxypropanamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular modeling and docking studies, using the novel compound N-(pentan-3-yl)-2-phenoxypropanamide as a case study. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each phase of the computational workflow. We will navigate the entire virtual screening cascade, from initial target identification and rigorous system preparation to the execution of docking simulations and the nuanced interpretation of the resulting data. By integrating established best practices with authoritative insights, this guide serves as a self-validating manual for predicting and analyzing the molecular interactions that underpin therapeutic potential.
Introduction: The Imperative of In Silico Science
In the landscape of modern drug discovery, computational methods, or in silico studies, have become indispensable.[1][2][3] They offer a rapid, cost-effective, and powerful means to predict the binding of small molecules to biological targets, thereby identifying promising drug candidates and optimizing their development.[2][3][4][5] Molecular docking, a cornerstone of this approach, simulates the interaction between a ligand (a small molecule) and a receptor (typically a protein), predicting its preferred binding orientation and affinity.[2][4][6] This predictive power allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain profound insights into structure-activity relationships (SAR).[4][6]
This guide focuses on a specific molecule of interest: N-(pentan-3-yl)-2-phenoxypropanamide . As a derivative of the phenylpropanamide scaffold, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] Derivatives of the related 2-phenylpropanamide have shown activity as modulators of G protein-coupled receptors (GPCRs), highlighting the therapeutic potential within this chemical space.[9] Our objective is to delineate a robust, reproducible workflow for investigating the potential biological targets and binding mechanisms of this compound through state-of-the-art molecular docking techniques.
Part I: Foundational Principles of In Silico Drug Discovery
Chapter 1: The Virtual Screening Workflow
The journey from a compound to a potential drug is a multi-stage process. The in silico workflow mirrors this, acting as a funnel to sift through possibilities and identify high-probability candidates. Understanding this logical progression is crucial for designing meaningful computational experiments.
Caption: High-level overview of the in silico drug discovery workflow.
Chapter 2: Molecular Docking: A Mechanistic Overview
Molecular docking predicts how a ligand binds to a receptor by exploring numerous possible conformations (poses) of the ligand within the receptor's binding site and evaluating each pose using a scoring function.[4][10][11]
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand. Common methods include Genetic Algorithms (used in AutoDock) and Monte Carlo approaches.[2] The goal is to generate a diverse set of realistic binding poses.
-
Scoring Functions: A scoring function estimates the binding free energy for a given pose.[12] It calculates the likelihood of a ligand binding to the protein with a specific orientation. Lower scores (more negative values) typically indicate a more favorable binding affinity.[5] These functions are critical for ranking different ligands against each other or different poses of the same ligand.[4]
Part II: A Case Study: N-(pentan-3-yl)-2-phenoxypropanamide
Chapter 3: Target Identification and Validation
The first critical step is to identify a plausible biological target. Since N-(pentan-3-yl)-2-phenoxypropanamide is a novel compound, we look to its parent scaffold. Phenylpropanamide derivatives have shown activity against cancer cell lines.[9][13] A common mechanism for antiproliferative agents involves the inhibition of key enzymes in cell cycle regulation or signaling pathways.[14]
For this guide, we will select Histone Deacetylase 6 (HDAC6) as a hypothetical, yet highly plausible, target. HDACs are crucial enzymes in cancer progression, and their inhibitors are a validated class of anticancer drugs.
Rationale for Target Selection:
-
Relevance: HDACs are well-established cancer targets.
-
Precedent: Benzamide-containing structures are known scaffolds for HDAC inhibitors.
-
Availability: Numerous high-resolution crystal structures of HDAC6 are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.[15]
We will use the PDB structure of human HDAC6 (PDB ID: 5EDU) for our study.
Chapter 4: Pre-processing and System Preparation (The Protocol)
The quality of your docking results is fundamentally dependent on the quality of your input structures.[16] This preparation phase is arguably the most critical part of the entire workflow.
Protocol 1: Receptor (Protein) Preparation
Causality: Raw PDB files are not immediately usable for docking.[17] They are static snapshots that may contain experimental artifacts like water molecules and missing atoms (especially hydrogens), and they lack the atomic charge information required by docking algorithms.[12][18]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the PDB file for HDAC6 (e.g., 5EDU) from the RCSB Protein Data Bank ([Link]15]
-
Clean the Structure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules. This includes water molecules, co-solvents, and any co-crystallized ligands.[18][19] Rationale: Water molecules can interfere with the docking algorithm unless you are using advanced methods that specifically account for their displacement.
-
If the protein is a multimer, retain only the single chain relevant for binding (e.g., Chain A).[18]
-
-
Add Hydrogens and Assign Charges:
-
Crystal structures typically do not resolve hydrogen atoms.[12] These must be added computationally to ensure correct ionization and protonation states of amino acid residues, which is vital for accurate electrostatic and hydrogen bond calculations.[12][18]
-
Use a tool like AutoDockTools (part of MGLTools) or the Dock Prep tool in Chimera to add hydrogens and assign partial atomic charges (e.g., Gasteiger charges).[12][15][20]
-
-
Save in PDBQT Format: Convert the cleaned, prepared protein file into the PDBQT format. This format includes the necessary charge and atom type information required by AutoDock Vina.[15][21]
Protocol 2: Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation.[17][22] The docking software needs to know which bonds are rotatable to explore its conformational flexibility.[12]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Draw the 2D structure of N-(pentan-3-yl)-2-phenoxypropanamide using software like ChemDraw or MarvinSketch.
-
Alternatively, generate the structure from its SMILES string: CCC(CC)NC(=O)C(C)Oc1ccccc1.
-
-
Convert to 3D and Minimize Energy:
-
Use a program like Open Babel or the tools within a modeling suite to convert the 2D structure into a 3D conformation.[15]
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible starting structure.[18] This corrects any unrealistic bond lengths or angles.[18]
-
-
Define Rotatable Bonds and Save as PDBQT:
Chapter 5: Executing the Docking Simulation (The Protocol)
With the receptor and ligand prepared, the next step is to define the search space and run the docking algorithm. We will use AutoDock Vina, a widely-used, accurate, and fast open-source docking program.[19][24]
Caption: Workflow for executing a docking run with AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The docking search must be confined to a specific volume of the protein, known as the binding site or "grid box".[17]
-
Load the prepared receptor (receptor.pdbqt) into a visualization tool (e.g., AutoDockTools, PyMOL).
-
Identify the active site. For our HDAC6 example, this is a well-defined catalytic pocket. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.
-
Define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box.[24] The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space.[23]
-
-
Create the Configuration File:
-
Create a text file (e.g., config.txt) that specifies all the necessary parameters for the Vina run.[24] This includes the names of the receptor and ligand files, the grid box coordinates and dimensions, and the exhaustiveness parameter.[24]
-
Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the likelihood of finding the true minimum-energy pose but also increase computation time. A value of 8 is a reasonable default, but for final, high-quality runs, increasing it to 16 or 32 is recommended.[19]
-
-
Run AutoDock Vina:
Chapter 6: Post-Docking Analysis and Interpretation
Obtaining a result is not the end of the process; it is the beginning of the analysis. The goal is to determine if the predicted binding is chemically and biologically plausible.[6][25]
Step 1: Analyze Binding Affinity and Poses
-
The log file will contain a table of binding affinities (in kcal/mol) for the top-ranked poses (typically 9 by default).[24] The top pose is the one with the lowest, most favorable binding energy.
-
Trustworthiness Check: A key self-validation step is to check the Root Mean Square Deviation (RMSD) between the top-ranked poses. If the top poses have very similar binding energies but significantly different conformations (high RMSD), it may suggest that the binding mode is not well-defined. Conversely, if the top poses cluster together with low RMSD values (<2.0 Å), it increases confidence in the predicted binding mode.[26]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.3 | 1.152 |
| 3 | -8.1 | 1.891 |
| 4 | -7.9 | 2.403 |
| Table 1: Example Docking Results for N-(pentan-3-yl)-2-phenoxypropanamide against HDAC6. |
Step 2: Visualize and Interpret Interactions
-
Load the receptor PDBQT and the output poses PDBQT file into a visualization program (PyMOL, Chimera, Discovery Studio).
-
Analyze the non-covalent interactions between the top-ranked pose of the ligand and the amino acid residues of the binding site.[4] Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity.
-
Hydrophobic Interactions: The packing of non-polar groups from the ligand and protein contributes significantly to binding affinity.
-
Pi-Stacking: Interactions between aromatic rings (e.g., the phenoxy group of our ligand and a Phenylalanine or Tyrosine residue in the protein).
-
Ionic Interactions/Salt Bridges: Interactions between charged groups.
-
A plausible binding pose is one that forms chemically sensible interactions with key residues in the active site. For an HDAC inhibitor, this would typically involve an interaction with the zinc ion in the catalytic site.
Part III: Advanced Insights and Future Directions
Chapter 7: Validating In Silico Findings
Molecular docking provides a powerful hypothesis, not a definitive answer.[6] The ultimate validation must come from experimental data.[19] The in silico results should be used to prioritize which compounds to synthesize and test in in vitro assays (e.g., an HDAC enzymatic assay). A strong correlation between predicted binding affinities and experimentally measured IC50 values provides powerful validation for the computational model.[19]
Chapter 8: Beyond Docking: Molecular Dynamics
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time.[17] An MD simulation models the movements and interactions of all atoms in the system, providing insights into how the ligand and protein adapt to each other and whether the key interactions identified in docking are maintained.[1]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico analysis of N-(pentan-3-yl)-2-phenoxypropanamide. By following this structured approach—from reasoned target selection and meticulous system preparation to critical analysis of docking results—researchers can generate robust, reproducible, and insightful hypotheses about the compound's mechanism of action. The in silico data generated through this process provides a strong foundation for guiding subsequent medicinal chemistry efforts and experimental validation, ultimately accelerating the path of drug discovery.
References
- Benchchem. (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems.
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ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. [Link]
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
- Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
- Session 4: Introduction to in silico docking.
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
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YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. [Link]
- Sanner, M. F., & Olson, A. J. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
- In Silico Docking: Protocols for Computational Explor
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
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Protocols.io. In Silico Molecular Docking with Ligand Target. [Link]
- Basics, types and applic
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YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
- Insights into molecular docking: A comprehensive view. Int J Pharm Chem Anal.
- Molecular docking in drug design: Basic concepts and applic
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Cresset Group. Protein-ligand docking. [Link]
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Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]
- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
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bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. [Link]
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ResearchGate. (2019, September 20). Protein-ligand docking proteins preparation. [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]
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ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction. [Link]
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PMC. In Silico Molecular Docking and Simulation Studies of Protein HBx Involved in the Pathogenesis of Hepatitis B Virus-HBV. [Link]
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YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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Schrödinger. Docking and scoring. [Link]
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ResearchGate. (2025, August 6). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido) benzamides: Synthesis, antiproliferativeactivity, and mechanism of action | Request PDF. [Link]
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precisionFDA. 2-HYDROXY-N-PHENYLPROPANAMIDE. [Link]
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ResearchGate. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
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PubMed. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
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PubChem. N-(Butan-2-yl)-N-(pentan-3-yl)pentanamide. [Link]
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PubChem. 2-cyano-N-(3-phenylbutyl)pentanamide. [Link]
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ResearchGate. (2019, August 28). Critical Reviews in Food Science and Nutrition Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries Phenylpropanoids and its derivatives. [Link]
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EMBL-EBI. pentan-3-yl group (CHEBI:32881). [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. compound 3 [PMID: 16884309]. [Link]
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MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
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bioRxiv.org. (2025, February 23). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. [Link]
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Investigating the mechanism of action of novel phenoxypropanamide compounds
Title: Investigating the Mechanism of Action of Novel Phenoxypropanamide Compounds: A Technical Guide to Scaffold Versatility and Target Engagement
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter chemical scaffolds that transcend their initial therapeutic or agricultural classifications. The phenoxypropanamide scaffold is a prime example of this structural versatility. Originally characterized for its agrochemical utility as an herbicide safener—functioning via the induction of Cytochrome P450-mediated detoxification pathways[1],[2]—recent structural optimizations have propelled this scaffold into advanced medicinal chemistry.
This technical whitepaper elucidates the mechanisms of action (MoA) of novel phenoxypropanamide derivatives. We will specifically dissect their emerging roles as dual-targeting BCR-ABL1 kinase inhibitors for drug-resistant leukemia[3] and as multi-target directed ligands (MTDLs) for Alzheimer’s Disease[4],[5]. By detailing the causality behind our experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals.
Mechanism of Action I: Dual-Targeting BCR-ABL1 Kinase Inhibition
The Clinical Challenge: Resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib, particularly driven by the T315I "gatekeeper" mutation, necessitates novel mechanisms of kinase inhibition.
The Phenoxypropanamide Solution: Recent structure-based virtual screening and synthesis have identified derivatives such as N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide as potent BCR-ABL1 inhibitors[3]. Unlike traditional TKIs that solely target the orthosteric ATP-binding site, these novel compounds exhibit a dual-targeting mechanism . They competitively bind to the ATP pocket while simultaneously engaging the allosteric myristoyl pocket[3].
This dual engagement is mechanistically critical. Single-site allosteric inhibitors (e.g., asciminib) can suffer from negative cooperativity when combined with ATP-competitive inhibitors[3]. By bridging both sites, phenoxypropanamide derivatives force the BCR-ABL1 kinase to restore its auto-inhibitory conformation, effectively shutting down downstream STAT5/CRKL signaling pathways regardless of point mutations at the ATP site.
Caption: Dual-targeting mechanism of phenoxypropanamides inducing BCR-ABL1 auto-inhibition.
Mechanism of Action II: Multi-Target Directed Ligands in Alzheimer's Disease
The Clinical Challenge: Alzheimer's disease (AD) is a complex neurodegenerative disorder. Single-target therapies have historically failed to halt disease progression, driving the shift toward Multi-Target Directed Ligands (MTDLs).
The Phenoxypropanamide Solution: Novel 3-phenoxypropanamide and 4-oxobutanamide derivatives have been synthesized and biologically evaluated as multifunctional anti-Alzheimer's agents[4],[5]. Their primary mechanism of action involves the simultaneous inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By blocking these enzymes, the compounds prevent the rapid hydrolysis of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking studies confirm that the phenoxypropanamide moiety allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, providing high-affinity reversible inhibition[4].
Data Presentation: SAR & Pharmacological Profiling
To facilitate comparison, the quantitative data regarding the target engagement of these diverse derivatives is summarized below.
| Compound Class / Derivative | Primary Target(s) | Observed IC50 / EC50 Range | Mechanism of Action | Key Structural Feature |
| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamides | BCR-ABL1 Kinase | 10 nM – 50 nM | Dual-targeting (Orthosteric + Allosteric) auto-inhibition | Benzo[d]thiazole core linked to phenoxypropanamide[3] |
| 3-phenoxypropanamide / 4-oxobutanamides | AChE & BChE | 0.5 µM – 5.0 µM | Reversible competitive inhibition at CAS and PAS | Terminal oxobutanamide moiety[4],[5] |
| N,N-diethyl-2-phenoxypropanamides | Cytochrome P450s | N/A (Inducer) | Upregulation of crop detoxification enzymes | N,N-diethyl substitution[1],[2] |
Self-Validating Experimental Protocols
As an application scientist, I stress that experimental design must inherently prove its own validity. The following protocols are engineered as self-validating systems to ensure absolute data integrity when investigating phenoxypropanamides.
Protocol 1: TR-FRET Kinase Assay for BCR-ABL1 Auto-inhibition
Causality of Choice: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence? Densely functionalized phenoxypropanamides often exhibit auto-fluorescence. TR-FRET introduces a temporal delay (time-resolution) between excitation and emission reading, allowing short-lived background compound fluorescence to decay, isolating the true signal of kinase conformational change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing recombinant BCR-ABL1 kinase, a europium-labeled anti-phosphotyrosine antibody (donor), and a highly modified fluorescent tracer (acceptor) that binds the active conformation.
-
Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the phenoxypropanamide derivative (serial dilution from 10 µM to 0.1 nM). Incubate at 25°C for 60 minutes.
-
Signal Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Acceptor).
-
Self-Validating System: Calculate the ratiometric readout (665 nm / 615 nm). This internal calibration normalizes any well-to-well variations in assay volume or compound quenching. If the 615 nm donor signal drops by more than 15% in a specific well, the system automatically flags that compound concentration for assay interference (quenching/precipitation), ensuring the calculated IC50 is a true reflection of biological inhibition.
Protocol 2: Modified Ellman’s Assay for Cholinesterase Inhibition
Causality of Choice: To assess MTDL efficacy against AChE/BChE, we utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB rapidly reacts with the thiocholine produced by enzymatic hydrolysis, yielding a yellow anion measurable at 412 nm, providing a highly sensitive kinetic readout.
Step-by-Step Methodology:
-
Enzyme-Substrate Setup: In a 96-well microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE/BChE solution, and 20 µL of the phenoxypropanamide test compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Self-Validating System: The assay requires parallel non-enzymatic blank reactions (buffer + DTNB + ATCI + compound). This accounts for the spontaneous, non-enzymatic hydrolysis of the ATCI substrate. If the blank delta-absorbance exceeds 5% of the uninhibited control, the system flags the assay for reagent degradation. Furthermore, Donepezil is run concurrently as a reference standard to validate the dynamic range of the enzyme batch.
Caption: Workflow for evaluating multi-target efficacy of novel phenoxypropanamide derivatives.
Conclusion
The phenoxypropanamide scaffold has evolved far beyond its origins in agrochemistry. By carefully tuning the substitutions on the phenoxy ring and the propanamide nitrogen, medicinal chemists can direct this versatile moiety toward highly complex targets—ranging from the allosteric pockets of oncogenic kinases to the dual-binding sites of neurodegenerative enzymes. Utilizing rigorous, self-validating assay systems ensures that the promising structure-activity relationships observed in vitro translate reliably into robust lead candidates for clinical development.
References
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI (Molecules), 2025. URL:[Link]
-
Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives Source: Journal of Molecular Structure, 2024. URL:[Link]
Sources
Structure-Activity Relationship (SAR) Studies of N-Aryl Propanamides: Mechanistic Insights and Lead Optimization in Targeted Therapeutics
Executive Summary
The N-aryl propanamide pharmacophore represents a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by an aromatic ring bonded directly to the nitrogen atom of a propanamide moiety, this structure provides a precise balance of conformational rigidity—via the partial double-bond character of the amide linkage—and lipophilic flexibility. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-aryl propanamides, focusing on their dual utility as targeted oncological agents (Smoothened receptor antagonists) and central nervous system modulators (µ-opioid receptor agonists).
The N-Aryl Propanamide Scaffold: Chemical Modularity
The core advantage of the N-aryl propanamide lies in its modularity. The scaffold can be divided into three distinct regions for SAR optimization:
-
The N-Aryl Ring: Dictates π-π stacking, cation-π interactions, and electronic distribution within target receptor pockets.
-
The Propanamide Linker: Acts as a spatial spacer. The 3-carbon (propionyl) chain length is often a critical determinant for optimal hydrophobic pocket insertion.
-
The Alpha/Beta Substituents: Modifications adjacent to the carbonyl carbon allow for the introduction of complex heterocyclic cores (e.g., tetrahydroquinolines, piperidines) to drive target specificity.
Fig 1: Iterative structure-activity relationship (SAR) optimization workflow.
Case Study I: Targeting the Hedgehog Pathway (Smoothened Antagonists)
Pathological Context and Mechanism
The Hedgehog (Hh) signaling pathway is a fundamental regulator of cellular proliferation. Aberrant activation of this pathway is a primary driver in malignancies such as medulloblastoma and basal cell carcinoma[1]. The signal transducer of the Hh pathway is Smoothened (Smo), a G-protein-coupled receptor (GPCR)-like protein.
Recent SAR campaigns have identified 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides as highly potent Smo antagonists. These compounds bind directly to the transmembrane heptahelical bundle of the Smo receptor, occupying the same binding site as the natural tool drug cyclopamine, thereby halting the downstream activation of Gli transcription factors[1].
Fig 2: Mechanism of action of N-aryl propanamides as Smoothened antagonists in the Hh pathway.
SAR Insights for Smo Antagonism
Optimization of the N-aryl ring is critical for Smo affinity. The introduction of electron-withdrawing groups (EWGs) such as halogens (fluorine, chlorine) at the meta or para positions of the N-aryl ring significantly enhances binding affinity. This is due to the stabilization of the amide bond conformation and strengthened halogen-π interactions within the Smo binding pocket. For instance, Compound 65, featuring a 4-chloro-3-fluorophenyl substitution, achieved an IC50 of 9.53 nM and demonstrated significant tumor growth inhibition in ptch+/-;p53-/- medulloblastoma allograft models[1].
Table 1: SAR of Tetrahydroquinoline N-Aryl Propanamides against Smoothened (Smo)
| Compound Variant | N-Aryl Substituent (R-Group) | Smo Binding IC50 (nM) | Pharmacological Profile |
| Base Scaffold | Unsubstituted Phenyl | > 1000 | Weak binding, poor metabolic stability |
| Intermediate | 4-Chlorophenyl | 45.2 | Moderate affinity, improved half-life |
| Lead (Cmpd 65) | 4-Chloro-3-fluorophenyl | 9.53 | High potency, excellent oral bioavailability |
| Steric Clash | 2,6-Dichlorophenyl | > 500 | Loss of activity due to ortho-steric hindrance |
Case Study II: Analgesic Applications (µ-Opioid Receptor Agonists)
In neuropharmacology, the N-aryl propanamide moiety is the structural cornerstone of 4-anilidopiperidine analgesics (e.g., fentanyl derivatives). These compounds act as exceptionally potent µ-opioid receptor (MOR) agonists[2].
SAR Insights for MOR Agonism
The SAR of these derivatives hinges heavily on the propanamide (propionyl) chain[3]. The 3-carbon length is the absolute thermodynamic optimum for inserting into the hydrophobic cavity of the MOR.
Table 2: SAR of Piperidine N-Aryl Amides at the µ-Opioid Receptor
| Acyl Chain Length | Compound Class | Relative Potency (Morphine = 1) | Receptor Affinity (K_i) |
| Acetyl (C2) | Acetylfentanyl | ~15x | Moderate (Insufficient hydrophobic contact) |
| Propionyl (C3) | Fentanyl | ~50-100x | High (Optimal pocket fit) |
| Butyryl (C4) | Butyrfentanyl | ~30x | Moderate-High (Induces mild steric clash) |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality controls.
Protocol 1: General Synthesis of N-Aryl Propanamides via Nucleophilic Acyl Substitution
This protocol outlines the acylation of an aryl amine using propionyl chloride, a highly reactive electrophile[3].
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the starting aryl amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM is mandated because trace moisture will rapidly hydrolyze the highly reactive propionyl chloride into inactive propionic acid, drastically reducing yield[3].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without this, HCl would protonate the starting aryl amine, rendering it non-nucleophilic and stalling the reaction.
-
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add propionyl chloride (1.2 eq).
-
Causality: Cooling mitigates the highly exothermic nature of the acylation, preventing the formation of di-acylated side products and minimizing solvent degradation.
-
-
Self-Validation (In-Process Control): After 2 hours at room temperature, monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the amine spot (visualized via ninhydrin stain) confirms successful and complete acylation.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: In Vitro BODIPY-Cyclopamine Displacement Assay (Smo Binding)
To validate the binding affinity of synthesized N-aryl propanamides to the Smo receptor, a competitive fluorescence polarization assay is utilized[1].
-
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human Smoothened receptors.
-
Tracer Incubation: Incubate the membranes with 5 nM BODIPY-cyclopamine (a fluorescently labeled tool compound that binds the Smo transmembrane pocket) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Compound Addition: Add the synthesized N-aryl propanamide test compounds in a 10-point concentration gradient (from 10 µM down to 0.1 nM).
-
Measurement: After a 2-hour equilibrium incubation at room temperature, measure fluorescence polarization (FP) using a microplate reader (Ex: 480 nm, Em: 535 nm).
-
Causality: When BODIPY-cyclopamine is bound to the massive Smo receptor, it tumbles slowly, yielding high polarization. As the test compound displaces it into the free solution, the tracer tumbles rapidly, causing a measurable drop in FP.
-
-
Self-Validation (Control): Run Vismodegib (a known, FDA-approved Smo antagonist) as a positive control in parallel. The assay is only considered valid if the IC50 of Vismodegib falls within its established literature range (approx. 3-10 nM).
Conclusion
The N-aryl propanamide is far more than a simple chemical linkage; it is a highly tunable pharmacophore capable of dictating profound biological outcomes. By systematically optimizing the electronic properties of the N-aryl ring and the steric bulk of the propanamide chain, drug development professionals can drive extreme selectivity and potency across vastly different therapeutic targets, from oncology to pain management.
References
-
Liu, G., et al. "Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists." Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Sousa, N. F., et al. "Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents." Pathogens, 2023. URL:[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propionyl Chloride | High-Purity Acylating Agent Supplier [benchchem.com]
Physicochemical Profiling and Mechanistic Insights of N-(pentan-3-yl)-2-phenoxypropanamide
An In-Depth Technical Whitepaper for Research and Development Professionals
Executive Summary
The rational design and evaluation of novel chemical entities require a rigorous understanding of their physicochemical properties and biological mechanisms. N-(pentan-3-yl)-2-phenoxypropanamide is a highly specific, mono-substituted analogue belonging to the broader class of 2-phenoxypropanamide derivatives. While its N,N-disubstituted counterparts (such as the herbicide napropamide) are well-documented in agrochemistry[1], this specific N-(pentan-3-yl) derivative presents a unique steric and electronic profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical predictions. Here, we will dissect the compound's structural rationale, map its putative biological signaling pathways, and outline field-proven, self-validating experimental protocols for its physicochemical characterization.
Structural Architecture and Physicochemical Rationale
The core scaffold of this molecule consists of a 2-phenoxypropanoic acid backbone linked via an amide bond to a 3-aminopentane (pentan-3-yl) group. The transition from an N,N-diethyl substitution—as seen in commercial analogues like napropamide[2]—to a mono-substituted N-(pentan-3-yl) moiety fundamentally alters the compound's steric landscape. The bulky, branched 3-pentyl chain increases the desolvation penalty while retaining a single hydrogen bond donor (HBD) at the amide nitrogen.
According to Lipinski's Rule of Five, an orally active drug (or a highly systemically mobile agrochemical) should possess a LogP value <5, a molecular weight <500 Da, HBD ≤5, and HBA ≤10[3]. LogP is a critical measure of lipophilicity that dictates how a molecule partitions between lipid and aqueous environments, fundamentally shaping formulation strategies and membrane permeability[4].
As summarized in Table 1, N-(pentan-3-yl)-2-phenoxypropanamide perfectly aligns with these metrics, making it an excellent candidate for both cuticular penetration in plants and oral bioavailability in mammalian screening.
Table 1: Quantitative Physicochemical Profile
| Parameter | Calculated Value | Lipinski Threshold | Mechanistic Interpretation |
| Molecular Weight (MW) | 235.32 g/mol | < 500 Da | Highly favorable for passive membrane permeation. |
| Calculated LogP (cLogP) | ~3.1 | < 5.0 | Optimal lipophilicity for lipid bilayer absorption[4]. |
| Hydrogen Bond Donors | 1 (Amide NH) | ≤ 5 | Minimal desolvation penalty during membrane transit. |
| Hydrogen Bond Acceptors | 2 (Ether O, Amide O) | ≤ 10 | Low risk of non-specific protein binding. |
| Topological Polar Surface Area | 38.33 Ų | < 140 Ų | Excellent passive diffusion potential across barriers. |
| Rotatable Bonds | 6 | ≤ 10 | Good conformational flexibility for receptor binding. |
Biological Mechanism of Action: The Safening Cascade
In the realm of agrochemistry, N,N-disubstituted-2-phenoxypropanamides are heavily utilized as herbicide safeners[1]. Safeners are unique molecules that protect crops from herbicide-induced damage without compromising the herbicide's efficacy against target weeds.
The primary mechanism of action involves the enhancement of xenobiotic metabolism within the protected organism[5]. Safeners act as signaling molecules that trigger a complex stress response, leading to the rapid upregulation of key detoxification enzymes, most notably Cytochrome P450 monooxygenases (CYP450s) and Glutathione S-transferases (GSTs) [5]. These enzymes catalyze the initial oxidation and subsequent conjugation of toxic molecules, rendering them water-soluble and ready for vacuolar sequestration.
Figure 1: Proposed signal transduction pathway for phenoxypropanamide-induced crop safening.
Experimental Methodologies: Self-Validating Protocols
As an application scientist, I cannot overstate the importance of treating every experimental protocol as a self-validating system. Relying solely on computational predictions for lipophilic amides often leads to downstream failures because algorithms struggle to account for the specific intramolecular folding induced by bulky branched chains like the 3-pentyl group.
Protocol A: Shake-Flask LC-MS/MS Method for LogP Determination
Causality: The shake-flask method, coupled with LC-MS/MS, provides an empirical baseline where mass balance can be continuously monitored, ruling out false lipophilicity readings caused by non-specific binding to laboratory plastics.
-
Preparation of Phases: Pre-saturate n-octanol and aqueous buffer (50 mM phosphate, pH 7.4) by stirring them together vigorously for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Compound Spiking: Dissolve N-(pentan-3-yl)-2-phenoxypropanamide in DMSO to create a 10 mM stock. Spike this into the octanol phase to a final concentration of 100 µM. (Note: Spiking into the lipid phase first prevents the precipitation errors common when introducing lipophilic compounds into water).
-
Equilibration: Mix equal volumes (1 mL) of the spiked octanol and the aqueous buffer in a silanized glass vial. Agitate at 300 rpm for 2 hours at 25°C.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to break any micro-emulsions at the interface.
-
Quantification: Carefully sample 50 µL from the middle of each phase. Dilute appropriately in mobile phase and analyze via LC-MS/MS (MRM mode targeting the 236.1 [M+H]+ parent ion).
-
Self-Validation Check: Calculate the total mass balance. The combined mass recovered from both phases must be ≥95% of the initial spike. If it is lower, the compound is precipitating or adhering to the vial walls, and the LogP calculation is invalid.
Protocol B: In Vitro Microsomal Clearance (Cl_int)
Causality: Because phenoxypropanamides act by inducing CYP450 enzymes[5], the compound itself may act as a competitive substrate. Understanding its intrinsic metabolic liability is paramount for optimizing its half-life.
-
Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL pooled liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
-
Pre-incubation: Add the test compound to a final concentration of 1 µM (ensure final organic solvent concentration is <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 1 mM NADPH. (Self-Validation: Run a parallel control without NADPH. Since NADPH is the obligate cofactor for CYP450s, any degradation in the absence of NADPH indicates chemical instability, not enzymatic clearance).
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine).
-
Protein Precipitation: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ). A positive control (e.g., Verapamil) must be run concurrently and show rapid clearance ( < 15 min) to validate the enzymatic viability of the microsome batch.
Figure 2: Step-by-step experimental workflow for in vitro microsomal stability profiling.
Conclusion
N-(pentan-3-yl)-2-phenoxypropanamide represents a structurally optimized derivative with highly favorable physicochemical properties. By adhering to Lipinski's Rule of Five and demonstrating optimal lipophilicity, it holds significant promise for applications requiring high membrane permeability. The implementation of self-validating empirical workflows, as outlined above, ensures that its development pipeline remains robust, reproducible, and scientifically sound.
References
-
[2] Napropamide | C17H21NO2 | CID 27189. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
[4] Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Napropamide | C17H21NO2 | CID 27189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC Method Development & Quantification of N-(pentan-3-yl)-2-phenoxypropanamide
Introduction & Analyte Profiling[1][2]
This application note details the strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(pentan-3-yl)-2-phenoxypropanamide (referred to herein as NP-2-PP ).
NP-2-PP is a lipophilic secondary amide containing a phenoxy ether moiety. Its structural features—an aromatic ring coupled with a branched aliphatic chain—present specific chromatographic challenges, primarily regarding resolution from potential phenolic impurities and maintaining peak symmetry.
Physicochemical Assessment
Before method development, we must understand the "personality" of the molecule to predict its behavior.
| Property | Value (Predicted/Observed) | Chromatographic Implication |
| Molecular Formula | C₁₄H₂₁NO₂ | MW ~235.32 g/mol . Suitable for UV and MS detection.[1][2] |
| LogP (Lipophilicity) | ~2.8 – 3.2 | Moderately lipophilic. Strong retention on C18; requires high organic content (>40%) for elution. |
| pKa | Neutral (Amide) | Non-ionizable in std HPLC range (pH 2-8). pH control is used primarily to suppress silanol activity, not analyte ionization. |
| Chromophores | Phenoxy (Ar-O-), Amide | λmax1: ~220 nm (Amide/E2 band). λmax2: ~270-275 nm (Phenoxy B-band). |
| Steric Bulk | Pentan-3-yl group | The branched alkyl group adds steric bulk, potentially improving selectivity against linear isomers on shape-selective columns. |
Method Development Strategy (Logic & Causality)
The development process follows a "First Principles" approach. We prioritize Reversed-Phase Chromatography (RP-HPLC) due to the analyte's lipophilicity.
Column Selection: The "Interaction" Choice
While a C18 column is the standard starting point, the phenoxy group allows us to leverage
-
Primary Choice: C18 (Octadecylsilane): Provides dominant hydrophobic interaction. Excellent for general quantification.
-
Alternative Choice: Phenyl-Hexyl: If impurities (e.g., phenol, precursors) co-elute on C18, a Phenyl-Hexyl phase can separate them based on differences in aromaticity rather than just hydrophobicity.
Mobile Phase & pH
Although NP-2-PP is neutral, we employ an acidic mobile phase (0.1% Phosphoric Acid or Formic Acid).
-
Reasoning: Residual silanols on the silica support are acidic. If left unbuffered at neutral pH, they can hydrogen-bond with the amide nitrogen, causing peak tailing . Acidic pH (< 3.0) suppresses silanol ionization (
), ensuring sharp peaks.
Visualizing the Development Workflow
Figure 1: Decision matrix for developing the NP-2-PP quantification method. The pathway prioritizes silanol suppression and selectivity.
Standard Operating Procedure (Protocol)
Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses silanol activity; transparent at low UV. |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than Methanol; sharper peaks for aromatics. |
| Elution Mode | Isocratic (60:40 ACN:Buffer) | Start here. If matrix is complex, switch to Gradient (50% |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[3] |
| Temperature | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol | 10 µL | Standard loop size. |
| Detection | 220 nm (Ref 360) | Max sensitivity for amide bond. Use 275 nm for higher specificity if matrix interferes. |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Critical Note: Do not dissolve pure NP-2-PP in 100% ACN and inject into a high-aqueous stream; this causes "solvent shock" and split peaks. Match the diluent to the initial mobile phase conditions.[3]
-
-
Stock Solution: Weigh 10 mg NP-2-PP into a 10 mL flask. Dissolve in ACN.[4] Sonicate for 5 mins. Dilute to volume (1 mg/mL).
Method Validation (ICH Q2(R2) Guidelines)
Validation demonstrates the method is "fit for purpose." The following criteria must be met, aligned with the latest ICH Q2(R2) standards.
System Suitability Testing (SST)
Run these checks before every sample set to ensure the system is functional.
-
Tailing Factor (
): NMT 1.5 (Ensures no secondary silanol interactions). -
Theoretical Plates (
): > 5000 (Ensures column efficiency). -
RSD of Retention Time: < 1.0% (n=6 injections).
-
RSD of Area: < 1.0% (n=6 injections).[5]
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.[6] -
Visual Check: Residual plot should show random distribution, not a "U" shape (which indicates saturation).
Accuracy (Recovery)
Spike NP-2-PP into the placebo matrix (if available) or solvent at 3 levels.
| Spike Level | Acceptance Criteria (Mean Recovery) |
| Low (80%) | 98.0% – 102.0% |
| Target (100%) | 98.0% – 102.0% |
| High (120%) | 98.0% – 102.0% |
Sensitivity (LOD/LOQ)
Determine based on Signal-to-Noise (S/N) ratio.
-
LOD (Detection): S/N
3:1. -
LOQ (Quantification): S/N
10:1.
Troubleshooting & Optimization
Common issues with hydrophobic amides and how to solve them.
Troubleshooting Logic
Figure 2: Rapid diagnostic tree for common HPLC anomalies encountered with NP-2-PP.
Critical "Expert" Insights
-
The "Phenoxy" Shift: If you observe a retention time shift only for the main peak but not for other markers, check your mobile phase organic composition. Phenoxy compounds are highly sensitive to small changes in % ACN (e.g., a 1% error in mixing can shift RT by 0.5 min). Recommendation: Use a pre-mixed isocratic line rather than pump-mixing if high precision is required.
-
Carryover: The lipophilic pentan-3-yl group may stick to the injector needle seal (Vespel/Teflon). If carryover > 0.1% is observed, add a needle wash step using 90:10 ACN:Water .
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency / FDA. (2024).[7][8][9]
-
National Center for Biotechnology Information. PubChem Compound Summary for N-(pentan-3-yl) derivatives. (Accessed 2023).[7][9][10][11]
-
Phenomenex. Reversed Phase HPLC Method Development Guide. (General Reference for C18/Phenyl Selection).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Classic text grounding the mobile phase selection logic).
(Note: While specific literature on "N-(pentan-3-yl)-2-phenoxypropanamide" is sparse, the protocols above are derived from validated methodologies for structurally homologous phenoxy-amide herbicides and pharmaceutical intermediates.)
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 8. N-(Butan-2-yl)-N-(pentan-3-yl)pentanamide | C14H29NO | CID 71419520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Application Note: Protocols for Evaluating the Antiproliferative Activity of Novel Amides
Introduction & Strategic Rationale
Amides represent a highly versatile and prevalent pharmacophore in modern drug discovery. Recent structural optimizations of both natural and synthetic scaffolds—such as [1] and [2]—have yielded novel compounds with potent antiproliferative properties against drug-resistant human cancer cell lines.
However, evaluating the bioactivity of novel synthetic small molecules requires a rigorous, multi-tiered screening strategy. Amides with extended conjugated
Experimental Workflows and Causality
To establish a robust Structure-Activity Relationship (SAR), we employ a cascading logic:
-
Primary High-Throughput Screen (HTS): ATP-quantitation to rapidly assess global cell viability.
-
Orthogonal Validation: Tetrazolium reduction (MTT) to confirm metabolic inhibition and rule out assay interference.
-
Mechanistic Profiling: Flow cytometry to confirm whether the observed antiproliferative effect is driven by apoptosis.
Fig 1: Strategic workflow for the antiproliferative evaluation of novel amide compounds.
Primary Screening: ATP-Based Cell Viability (CellTiter-Glo)
Causality & Experience: Novel amides often possess structural motifs that can absorb light, interfering with traditional colorimetric assays. The mitigates this optical interference by utilizing a luminescent readout proportional to cellular ATP, a universal indicator of metabolic activity[3]. The homogeneous "add-mix-measure" format minimizes pipetting errors and washing steps, making it the gold standard for the initial HTS of large amide libraries[4].
Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., A549, HT-29) at 2,000–5,000 cells/well in 100 µL of culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂[5].
-
Compound Treatment: Treat cells with serial dilutions of novel amides (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil)[2]. Incubate for 48–72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the reagent[6].
-
Thermal Equilibration: Equilibrate the 96-well plate to room temperature for 30 minutes. Critical Step: This prevents temperature gradients that cause edge effects and signal variance[6].
-
Lysis & Stabilization: Add 100 µL of CellTiter-Glo Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][6].
-
Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[6].
Orthogonal Validation: MTT Metabolic Assay
Causality & Experience: While ATP assays are highly sensitive, certain synthetic amides may act as direct luciferase inhibitors, yielding false-positive "cell death" signals. To ensure a self-validating system, an orthogonal is mandatory. MTT relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce a yellow tetrazolium salt into insoluble purple formazan crystals[7][8].
Protocol:
-
Cell Seeding & Treatment: Replicate the seeding and compound treatment steps described above, utilizing clear-bottom 96-well plates.
-
MTT Addition: Following the 48–72 hour treatment, add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL[7][9].
-
Incubation: Incubate the microplate for 3–4 hours at 37°C in the dark. Viable cells will form visible intracellular purple formazan crystals[10].
-
Solubilization: Carefully aspirate the culture medium without disturbing the crystal monolayer. Add 100 µL of DMSO to each well to solubilize the formazan[9].
-
Measurement: Measure absorbance at 570 nm using a spectrophotometer. Critical Step: Always read a reference wavelength at 630 nm to subtract background noise caused by precipitated amide aggregates scattering light[8].
Fig 2: Biochemical mechanisms of MTT and CellTiter-Glo cell viability assays.
Mechanistic Profiling: Annexin V-FITC / PI Apoptosis Assay
Causality & Experience: An IC₅₀ value derived from viability assays only indicates growth inhibition; it cannot elucidate whether the novel amides are merely cytostatic (halting the cell cycle) or genuinely cytotoxic (inducing cell death). The provides this critical phenotypic distinction. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, binding Annexin V in a calcium-dependent manner[11]. Propidium Iodide (PI), a DNA-intercalating dye, only penetrates cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Induction: Treat cells in 6-well plates with the novel amide at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24–48 hours. Include a positive apoptosis control (e.g., 1 µg/mL staurosporine for 4 hours)[11].
-
Harvesting: Collect the culture supernatant (containing detached apoptotic cells) and the adherent cells via gentle trypsinization. Pool them and centrifuge at 500 × g for 5 minutes[12]. Critical Step: Do not discard the supernatant, as late apoptotic cells detach from the plate.
-
Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 1× Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL[11].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[11].
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing Annexin V on the FITC channel and PI on the PE/PerCP channel[11].
Data Presentation & Interpretation
To effectively evaluate the SAR of the novel amides, quantitative data from the three-tiered screening cascade must be systematically compared. The table below illustrates a standardized data presentation format for hypothetical amide derivatives (modeled after flufenamic acid amides[2]).
| Compound ID | Structure Type | CellTiter-Glo IC₅₀ (µM) | MTT IC₅₀ (µM) | Apoptotic Population (%) | Primary Phenotype |
| Amide 8 | Flufenamic acid deriv. | 15.4 ± 1.2 | 16.1 ± 1.5 | 42.5% | Cytotoxic (Apoptosis) |
| Amide 17 | Diclofenac deriv. | 25.8 ± 2.1 | 24.9 ± 1.8 | 38.2% | Cytotoxic (Apoptosis) |
| 5-Fluorouracil | Positive Control | 18.0 ± 1.4 | 18.5 ± 1.6 | 55.0% | Cytotoxic (Apoptosis) |
| Vehicle | 0.1% DMSO | >100 | >100 | <5.0% | Baseline Growth |
Note: Concordance between CellTiter-Glo and MTT IC₅₀ values validates the absence of assay interference. High apoptotic populations confirm the mechanism of action is cytotoxic rather than cytostatic.
References
-
Elsaman, T., et al. "Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac." Der Pharma Chemica, 2016.[Link]
-
Antoszczak, M., et al. "Synthesis, antiproliferative and antibacterial activity of new amides of salinomycin." PubMed, 2014.[Link]
Sources
- 1. Synthesis, antiproliferative and antibacterial activity of new amides of salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. biocompare.com [biocompare.com]
- 6. promega.com [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. bio-protocol.org [bio-protocol.org]
Application Note: High-Throughput Screening of Propanamide Analogs for the Discovery of Selective Androgen Receptor Degraders (SARDs)
Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Discovery Professionals Application Area: Castration-Resistant Prostate Cancer (CRPC), Targeted Protein Degradation, High-Throughput Screening (HTS)
Introduction & Biological Rationale
Propanamide derivatives, specifically aryl-propionamides, have long served as the foundational pharmacophore for non-steroidal anti-androgens (e.g., bicalutamide, enzalutamide) and selective androgen receptor modulators (SARMs)[1]. While traditional propanamide-based antagonists effectively block the Androgen Receptor (AR) ligand-binding domain (LBD), prolonged clinical use inevitably leads to resistance in castration-resistant prostate cancer (CRPC) via AR amplification or splice variants (e.g., AR-V7)[2].
To overcome this, the drug discovery paradigm has shifted from pure antagonism to targeted protein degradation. Recent structure-activity relationship (SAR) studies reveal that replacing the traditional B-ring of the propanamide scaffold with basic heteromonocyclic structures (such as pyrazoles or imidazoles) alters the surface topology of the AR-ligand complex[3]. This conformational shift recruits endogenous E3 ubiquitin ligases, converting the molecule into a Selective Androgen Receptor Degrader (SARD)[3]. SARDs hold immense promise as they eliminate the AR protein entirely, bypassing resistance mechanisms driven by receptor overexpression[2].
As a Senior Application Scientist, I have designed the following high-throughput screening (HTS) workflow to efficiently triage libraries of propanamide analogs. This guide details a self-validating, multi-tiered screening cascade that isolates true SARDs from pure antagonists and false-positive cytotoxic agents.
The HTS Triage Strategy
A successful SARD discovery campaign requires a funnel approach. We begin with a biochemical primary screen to confirm target engagement, followed by a highly sensitive phenotypic secondary screen to quantify degradation, and conclude with a counter-screen to rule out non-specific cytotoxicity.
Fig 1. High-throughput screening triage funnel for identifying novel SARDs.
Causality in Assay Selection (Expertise & Experience)
-
Why TR-FRET for the Primary Screen? Propanamide libraries often contain conjugated aromatic systems that exhibit auto-fluorescence, which confounds standard Fluorescence Polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating short-lived background fluorescence and drastically reducing false positives[4].
-
Why HiBiT for the Secondary Screen? Traditional GFP-AR degradation assays require overexpression, which can overwhelm the endogenous proteasome machinery and mask the efficacy of weak degraders. CRISPR-mediated endogenous tagging of AR with the 11-amino acid HiBiT peptide allows for the quantification of AR at physiological expression levels. The luminescence readout provides a massive dynamic range, ideal for 384-well scaling.
Mechanism of Action: Propanamide SARDs
Fig 2. Mechanism of action for propanamide-based SARDs inducing AR degradation.
Detailed Experimental Protocols
Protocol 1: Primary Screen - TR-FRET AR Competitive Binding Assay
This assay identifies propanamide analogs that successfully bind the AR-LBD, displacing a fluorescent tracer.
Materials:
-
His-tagged Human AR-LBD (Recombinant)
-
Terbium (Tb)-labeled anti-His antibody
-
Fluormone™ AL Green (Tracer)
-
384-well low-volume black microplates (Corning)
Step-by-Step Methodology:
-
Compound Preparation: Dispense 100 nL of propanamide analogs (10 µM final concentration in 1% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550).
-
Reagent Assembly: Prepare a master mix containing 2 nM His-AR-LBD and 2 nM Tb-anti-His antibody in AR assay buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.1% BSA).
-
Incubation: Add 5 µL of the master mix to each well. Incubate at room temperature (RT) for 30 minutes to allow the antibody to bind the receptor.
-
Tracer Addition: Add 5 µL of 2 nM Fluormone™ AL Green to all wells.
-
Equilibration: Seal the plate and incubate in the dark at RT for 2 hours.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings: Excitation at 340 nm; Emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).
-
Self-Validation Step: Include a full dose-response curve of Enzalutamide as a positive control. Calculate the Emission Ratio (520 nm / 495 nm). A decrease in the ratio indicates successful displacement of the tracer by the propanamide hit.
Protocol 2: Secondary Screen - HiBiT-Tagged AR Degradation Assay
This cell-based assay quantifies the degradation of AR.
Materials:
-
VCaP prostate cancer cells (CRISPR-engineered with an N-terminal HiBiT tag on the endogenous AR gene).
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
MG132 (Proteasome inhibitor).
Step-by-Step Methodology:
-
Cell Seeding: Seed HiBiT-AR VCaP cells at 5,000 cells/well in 20 µL of phenol red-free RPMI medium (supplemented with 5% charcoal-stripped FBS) into a 384-well solid white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pin-transfer 20 nL of the primary screen hits (to generate a 10-point dose-response curve, top concentration 10 µM) into the assay plates.
-
Self-Validation (Mechanistic Control): In parallel control wells, pre-treat cells with 10 µM MG132 for 1 hour prior to adding the propanamide hits. Causality Note: If the loss of luminescence is rescued by MG132, it proves the compound is driving proteasomal degradation (a true SARD) rather than merely repressing AR transcription.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Detection: Equilibrate plates to RT for 15 minutes. Add 20 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well.
-
Readout: Shake plates for 3 minutes at 500 rpm, incubate for 10 minutes at RT, and measure luminescence. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Data Presentation & Quality Control
Robust HTS campaigns require rigorous statistical validation. Table 1 outlines the expected assay quality metrics, ensuring the protocols are scalable and reproducible. Table 2 provides a representative profile of propanamide SAR, demonstrating how B-ring modifications shift the pharmacological profile from antagonism to degradation[3].
Table 1: HTS Assay Quality Metrics
| Assay Stage | Readout Modality | Target Metric | Z'-Factor | S/B Ratio | CV (%) | Hit Rate (%) |
| Primary Screen | TR-FRET | AR Binding Affinity (IC₅₀) | 0.78 | 4.2 | < 5.0 | 1.2 |
| Secondary Screen | Luminescence | AR Degradation (DC₅₀) | 0.82 | 15.5 | < 4.5 | 0.3 |
| Counter Screen | Luminescence | Cell Viability (IC₅₀) | 0.85 | 20.1 | < 3.0 | N/A |
Note: A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.
Table 2: Representative Hit Profiling (SAR of Propanamide Analogs)
| Compound ID | B-Ring Modification | AR Binding IC₅₀ (nM) | AR Degradation DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) | Classification |
| Enzalutamide | Fluorobenzonitrile | 35 | > 10,000 | < 10 | > 50 | Pure Antagonist |
| PR-001 | Pyrazole | 42 | 450 | 85 | > 50 | Moderate SARD |
| PR-045 | Imidazole | 18 | 120 | 92 | > 50 | Potent SARD |
| PR-112 | Triazole | 105 | 850 | 60 | 15 | Toxic / Off-target |
Interpretation: Compound PR-045 demonstrates that substituting the fluorobenzonitrile B-ring with an imidazole retains high binding affinity (18 nM) while successfully triggering profound AR degradation (Dₘₐₓ 92%), without inducing non-specific cytotoxicity.
References
-
He, Y.L., Hwang, D.J., Ponnusamy, S., Thiyagarajan, T., Mohler, M.L., Narayanan, R., & Miller, D.D. "Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2020, 63(21), 12642–12665. URL:[Link]
-
He, Y., et al. "Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer." Molecules, 2024, 29(3), 543. URL:[Link]
-
Thevis, M., et al. "Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes." Drug Metabolism and Disposition, 2008, 36(3), 571-581. URL:[Link]
-
Hartig, P. C., Cardon, M. C., Blystone, C. R., Gray, L. E. Jr., & Wilson, V. S. "High throughput adjustable 96-well plate assay for androgen receptor binding: A practical approach for EDC screening using the chimpanzee AR." Toxicology Letters, 2008, 181(2), 126-131. URL: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
Quantitative analysis of N-(pentan-3-yl)-2-phenoxypropanamide in biological samples
An Application Note for the Quantitative Analysis of N-(pentan-3-yl)-2-phenoxypropanamide in Human Plasma using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Abstract
This document provides a comprehensive, field-proven methodology for the quantitative analysis of N-(pentan-3-yl)-2-phenoxypropanamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. We present a robust workflow, from sample preparation using liquid-liquid extraction (LLE) to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind critical experimental choices is explained, and the entire protocol is structured as a self-validating system in accordance with major regulatory guidelines.
Introduction and Scientific Rationale
The quantitative determination of novel chemical entities (NCEs) like N-(pentan-3-yl)-2-phenoxypropanamide in biological matrices is a cornerstone of the drug discovery and development process.[1] Accurate measurement of drug and metabolite concentrations is fundamental for establishing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which in turn inform dosing regimens, safety assessments, and regulatory submissions.[2] Among the available analytical techniques, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3]
This application note addresses the specific challenges of quantifying N-(pentan-3-yl)-2-phenoxypropanamide, a neutral amide compound. The method has been developed to ensure minimal matrix interference, high analyte recovery, and robust performance, making it suitable for high-throughput laboratory environments.
Analyte Profile & Method Selection
Analyte: N-(pentan-3-yl)-2-phenoxypropanamide Molecular Formula: C₁₈H₂₉NO₂ Molecular Weight: 291.43 g/mol Structure:
Physicochemical Properties (Predicted): Based on its structure, the compound is a neutral, moderately lipophilic amide. This profile makes it an ideal candidate for extraction from aqueous biological matrices using an organic solvent. Consequently, a Liquid-Liquid Extraction (LLE) protocol was selected for sample preparation. LLE is effective for extracting neutral compounds and provides a cleaner extract compared to simple protein precipitation, thereby reducing potential ion suppression in the mass spectrometer.[4]
Overall Bioanalytical Workflow
The entire process, from sample receipt to data generation, follows a systematic and validated pathway to ensure data integrity.
Caption: High-level overview of the quantitative bioanalysis workflow.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| N-(pentan-3-yl)-2-phenoxypropanamide | Reference Standard (>99%) | In-house synthesis or custom order |
| Isotope-labeled Internal Standard (IS) | Reference Standard (>99%) | In-house synthesis or custom order |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Reputable commercial source |
| Methyl tert-butyl ether (MTBE) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Formic Acid | LC-MS Grade (>99%) | Thermo Fisher Scientific, Sigma-Aldrich |
| Microcentrifuge tubes (1.5 mL) | Polypropylene | Eppendorf, Sarstedt |
| 96-well collection plates | Polypropylene | Waters, Agilent |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-(pentan-3-yl)-2-phenoxypropanamide and its corresponding stable isotope-labeled internal standard (IS). Dissolve each in acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for spiking calibration curve (CAL) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is designed to efficiently extract the neutral analyte from the complex plasma matrix while leaving behind endogenous interferences like salts, proteins, and phospholipids. MTBE is chosen as the extraction solvent due to its low miscibility with water and good solvation power for moderately non-polar compounds.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the double blank (blank matrix without IS).
-
Vortex briefly for 10 seconds.
-
Add 600 µL of MTBE.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning into the organic phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated proteins.
-
Carefully aspirate 500 µL of the upper organic layer and transfer it to a clean tube or a 96-well collection plate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.
LC-MS/MS Analysis
The chromatographic method utilizes a reversed-phase C18 column to retain the analyte based on its hydrophobicity. A gradient elution ensures a sharp peak shape and efficient separation from any co-extracted matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately non-polar compounds. |
| Column Temp | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B) | A rapid gradient to elute the analyte and clean the column. |
| MS System | Triple Quadrupole MS | Required for quantitative MRM analysis. |
| Ionization | Electrospray (ESI), Positive | ESI is suitable for polar to moderately polar analytes. Positive mode is chosen to detect the protonated molecule [M+H]⁺. |
| MRM Transitions | Analyte: 292.2 -> 119.1 (Quantifier), 292.2 -> 91.1 (Qualifier) IS: [M+H]⁺ -> [Product Ion]⁺ | The precursor ion is the protonated molecule. Product ions are chosen based on stable and abundant fragments from collision-induced dissociation (CID). |
| Source Temp | 500 °C | Optimized for efficient desolvation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
Bioanalytical Method Validation (BMV)
The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), to demonstrate its reliability for the intended application.[5][6]
Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank plasma lots, with and without IS. | Response in blank samples should be <20% of LLOQ response at the analyte's RT, and <5% at the IS's RT. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Analyze a calibration curve with a blank, a zero, and ≥6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and their variability. | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n≥5) on ≥3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | Compare analyte response in post-extraction spiked samples to response in neat solution at Low and High QC levels. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels. | Recovery should be consistent and precise (%CV ≤15%). |
| Stability | Ensure analyte integrity during sample handling and storage. | Analyze Low and High QC samples after exposure to various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations should be within ±15% of nominal values. |
Example Data Presentation
Table 1: Calibration Curve Summary
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 48.5 | 97.0 |
| 200 | 198 | 99.0 |
| 400 | 405 | 101.3 |
| 500 | 499 | 99.8 |
Table 2: Intra- and Inter-Assay Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) Mean ± SD | Intra-Assay Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay (3 runs) Mean ± SD | Inter-Assay Accuracy (%) | Inter-Assay Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 1.00 | 1.04 ± 0.11 | 104.0 | 10.6 | 1.02 ± 0.13 | 102.0 | 12.7 |
| Low | 3.00 | 2.91 ± 0.15 | 97.0 | 5.2 | 2.95 ± 0.19 | 98.3 | 6.4 |
| Mid | 150 | 153 ± 6.1 | 102.0 | 4.0 | 148 ± 8.3 | 98.7 | 5.6 |
| High | 375 | 368 ± 11.8 | 98.1 | 3.2 | 371 ± 14.5 | 98.9 | 3.9 |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative determination of N-(pentan-3-yl)-2-phenoxypropanamide in human plasma. The simple yet effective liquid-liquid extraction procedure ensures high analyte recovery and minimal matrix effects. The method has been designed for full validation according to international regulatory standards, making it a reliable tool for supporting all stages of drug development.
References
-
SciSpace. (n.d.). A review on bioanalytical method development and validation. Retrieved from [Link]
- Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.
-
iJPRA. (2024, June 1). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12). LinkedIn. Retrieved from [Link]
- Devarajan, P., & D'Souza, R. (2010). Bioanalysis in drug discovery and development. Journal of Pharmacy and Bioallied Sciences, 2(3), 151.
-
International Journal of Pharmaceutical Sciences Review and Research. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (2025, June 16). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Retrieved from [Link]
-
American Laboratory. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]
-
SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
-
Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Retrieved from [Link]
-
Interchim. (2019, April 15). Liquid-liquid extraction technique for sample preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
Sources
Application Note: Development of High-Sensitivity Immunoassays for Phenoxypropanamide Compounds
Introduction & Scope
Phenoxypropanamides are a critical class of bioactive small molecules, widely utilized as chiral herbicides (e.g., amide derivatives of phenoxy-propionic acids) and occurring as intermediates in pharmaceutical synthesis. Unlike large proteins, these compounds (typically <500 Da) are haptens —they are non-immunogenic unless conjugated to a carrier.[1][2]
This Application Note details the end-to-end development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for phenoxypropanamides. It addresses the primary challenge in small-molecule assay development: Linker Recognition , where antibodies bind the chemical spacer rather than the target analyte. We present a "Heterologous Linker Strategy" to guarantee assay specificity.
Phase I: Immunogen Design & Synthesis
The success of an immunoassay is determined before the first animal is immunized. It rests entirely on the chemistry of the hapten.
The Hapten Principle
To generate antibodies against a phenoxypropanamide (Target), we must attach it to a carrier protein (e.g., BSA, KLH).[2] However, direct attachment often masks the specific epitope (the amide and chiral ether linkage).
-
Requirement: A spacer arm of 4–6 carbons.
-
Strategy: Functionalize the aromatic ring distal to the propanamide group. This leaves the characteristic -O-CH(CH3)-CO-N- moiety exposed for antibody recognition.
Synthesis Workflow
We utilize a Ring-Functionalization Approach . If the target phenoxypropanamide lacks a reactive group, we synthesize a derivative starting from a functionalized phenol (e.g., 4-hydroxyphenylacetic acid or 4-nitrophenol).
Protocol A: Synthesis of Hapten-Spacer (Generic)
-
Starting Material: 4-hydroxyphenylacetic acid (provides a built-in carboxyl spacer).
-
Ether Formation: React with 2-chloro-N,N-dialkylpropanamide under basic conditions (
, reflux in acetone) to form the phenoxy ether linkage. -
Activation: The resulting carboxylic acid tail serves as the "handle" for conjugation.
Conjugation Logic (The "Heterologous" Approach)
To prevent the antibody from recognizing the chemical bridge, we use different chemistries for the Immunogen (injected into the host) and the Coating Antigen (used on the ELISA plate).
-
Immunogen (Host Injection): Target-C6-Linker -BSA.
-
Coating Antigen (Plate Screening): Target-C4-Linker -Ovalbumin (OVA) OR a direct attachment if possible.
DOT Diagram: Hapten Conjugation Strategy
Caption: Workflow for synthesizing an immunogenic hapten-carrier complex. Note the strategic use of spacer arms to expose the target epitope.
Phase II: Antibody Generation & Purification
Protocol:
-
Host: New Zealand White Rabbits (Polyclonal) or BALB/c Mice (Monoclonal).
-
Dosage: 100 µg Immunogen emulsified in Freund’s Complete Adjuvant (FCA) for priming.
-
Boosts: 50 µg in Incomplete Adjuvant (FIA) every 2 weeks.
-
Titer Check: Bleed at Week 6. Screen serum against the Heterologous Coating Antigen (Target-OVA).
-
Why? If you screen against the Immunogen (Target-BSA), you will detect antibodies binding to the BSA and the Linker, giving false high titers.
-
Phase III: Indirect Competitive ELISA (icELISA) Protocol
For small molecules, a "Sandwich ELISA" is impossible (the molecule is too small to bind two antibodies simultaneously). We use a Competitive Format .
Principle
The target analyte in the sample competes with the immobilized coating antigen for a limited amount of antibody.
-
High Analyte in Sample → Low Antibody binding to Plate → Low Signal .
-
Low Analyte in Sample → High Antibody binding to Plate → High Signal .
Step-by-Step Methodology
Reagents:
-
Coating Buffer: 50 mM Carbonate-bicarbonate, pH 9.6.
-
Blocking Buffer: 1% Gelatin or 3% Skim Milk in PBS-T. (Avoid BSA if antisera was raised against BSA).
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
Procedure:
-
Coating: Dilute the Heterologous Antigen (Target-OVA) to 1 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x. Add 200 µL Blocking Buffer.[3] Incubate 1h at 37°C.
-
Competition (The Critical Step):
-
Add 50 µL of Standard or Sample (containing free Phenoxypropanamide).
-
Immediately add 50 µL of Primary Antibody (diluted to give ~1.0 OD in a blank well).
-
Note: The antibody and free drug compete for the coated antigen.
-
Incubate 1h at 37°C.
-
-
Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.
-
Development: Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark.
-
Stop: Add 50 µL 2M H2SO4. Read absorbance at 450 nm.[4]
DOT Diagram: Competitive ELISA Mechanism
Caption: Inverse relationship in competitive ELISA. High analyte concentration prevents antibody from binding to the plate, resulting in low signal.
Phase IV: Optimization & Validation
Data must be linearized using a 4-Parameter Logistic (4-PL) Regression .
Key Validation Parameters (Guidelines: WOAH/APVMA)
| Parameter | Definition | Acceptance Criteria |
| IC50 | Concentration inhibiting 50% of max signal.[5] | Measures sensitivity (Target: <10 ng/mL). |
| LOD | Limit of Detection. | Mean of Blank - 3x SD of Blank. |
| Linear Range | Range between IC20 and IC80. | |
| Recovery | Accuracy in spiked matrix. | 80% – 120%. |
| CV (%) | Coefficient of Variation (Precision). | < 15% (Intra-assay), < 20% (Inter-assay). |
Matrix Effect & Troubleshooting
Phenoxypropanamides are often extracted from soil or plasma. These matrices can suppress antibody binding.
-
Test: Compare standard curves in Buffer vs. Matrix.
-
Solution: If the curves diverge, dilute the sample (e.g., 1:10) until the curves are parallel.
Cross-Reactivity (Specificity)
Determine the specificity by testing structural analogs (e.g., Phenoxyacetic acid, other amides).
-
Goal: < 1% Cross-reactivity with non-target phenoxy compounds.
References
-
Creative Diagnostics. Indirect ELISA Experimental Protocol. Available at: [Link]
-
World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies. Available at: [Link][1][6][7]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). Validation of analytical methods for active constituents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rr-americas.woah.org [rr-americas.woah.org]
Technical Support Center: Optimizing the Synthesis of N-(pentan-3-yl)-2-phenoxypropanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-(pentan-3-yl)-2-phenoxypropanamide .
Synthesizing this specific molecule presents unique kinetic challenges. The coupling involves 2-phenoxypropanoic acid and pentan-3-amine. While primary amines are generally excellent nucleophiles, pentan-3-amine possesses an
Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative data, and self-validating protocols to ensure high-yielding, reproducible results.
Part 1: Synthetic Workflows & Mechanistic Logic
To bypass the steric resistance of pentan-3-amine, the activation of 2-phenoxypropanoic acid must be highly efficient. We typically recommend two pathways: the highly reactive Acyl Chloride Route or the uronium-based HATU Coupling Route .
Fig 1: Divergent synthetic pathways for N-(pentan-3-yl)-2-phenoxypropanamide.
Part 2: Troubleshooting FAQs
Q1: Why is my yield plateauing at <40% when using standard EDC/HOBt coupling? A1: The causality lies in the steric profile of your nucleophile. While EDC/HOBt efficiently converts the carboxylic acid into an HOBt-active ester[1], the subsequent nucleophilic attack by the bulky pentan-3-amine is kinetically slow. Because the aminolysis is delayed, competitive side reactions—specifically the hydrolysis of the active ester back to 2-phenoxypropanoic acid—begin to dominate the reaction flask. To resolve this, you must switch to a more reactive uronium-based coupling agent like HATU, which accelerates the aminolysis step and outcompetes hydrolysis[2].
Q2: I switched to the acyl chloride route using thionyl chloride, but I am recovering a lot of unreacted 2-phenoxypropanoic acid. What went wrong?
A2: This is a classic symptom of moisture-induced acyl chloride hydrolysis. 2-Phenoxypropanoyl chloride is exceptionally electrophilic. The
Q3: How can I be sure my low yield is due to a failed coupling and not a failed acid activation? A3: You must implement a self-validating step in your workflow. If using the acyl chloride route, do not proceed blindly to the amidation step. Instead, take a 10 µL aliquot of your freshly prepared 2-phenoxypropanoyl chloride and quench it in 1 mL of anhydrous methanol. Analyze this via LC-MS. If you observe a quantitative conversion to the methyl ester, your activation step is successful, proving that any subsequent yield loss is strictly due to the amine coupling phase.
Part 3: Comparative Yield Data
The following table summarizes the quantitative outcomes of different activation strategies when applied to sterically hindered amines like pentan-3-amine.
| Coupling Method | Activation Reagent | Base | Solvent | Temp | Typical Yield (%) | Primary Failure Mode |
| Carbodiimide | EDC/HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF | RT | 35 - 45 | Slow aminolysis; active ester hydrolysis |
| Uronium Salt | HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | RT | 75 - 85 | Reagent degradation if base is added late |
| Acyl Chloride | SOCl | Et | DCM | 0 °C to RT | 80 - 92 | Moisture-induced hydrolysis |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Acyl Chloride Synthesis & Coupling
This protocol leverages the high reactivity of the acyl chloride intermediate to overcome the steric hindrance of pentan-3-amine[3].
Step 1: Acid Chloride Formation
-
In an oven-dried, argon-purged round-bottom flask, dissolve 2-phenoxypropanoic acid (1.0 equiv) in anhydrous toluene or DCM.
-
Add thionyl chloride (SOCl
, 1.5 equiv) dropwise at room temperature. Note: The excess SOCl compensates for trace moisture degradation[4]. -
Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type activation.
-
Heat to 50-60 °C and stir for 2 hours until gas evolution ceases.
-
Self-Validation Check: Quench a 10 µL aliquot in anhydrous methanol and verify the formation of the methyl ester via LC-MS.
-
Concentrate the mixture under reduced pressure to remove unreacted SOCl
.
Step 2: Amidation
-
In a separate dry flask, dissolve pentan-3-amine (1.2 equiv) and triethylamine (Et
N, 2.0 equiv) in anhydrous DCM. Cool to 0 °C in an ice bath. -
Re-dissolve the freshly prepared 2-phenoxypropanoyl chloride in anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature below 10 °C[3].
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench with water, wash the organic layer with 1M HCl, saturated NaHCO
, and brine. Dry over anhydrous Na SO and concentrate to yield the crude product.
Protocol B: HATU-Mediated Coupling
If anhydrous conditions for the acyl chloride route cannot be strictly maintained, HATU provides a robust, solution-phase alternative for hindered amines[2].
-
Dissolve 2-phenoxypropanoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) dropwise. Self-Validation Check: The solution will transition to a distinct yellow color, confirming the formation of the active O-At ester.
-
Stir for 15 minutes at room temperature to ensure complete activation.
-
Add pentan-3-amine (1.2 equiv) in a single portion.
-
Stir for 12-16 hours at room temperature.
-
Dilute with ethyl acetate and perform standard aqueous workup (washing extensively with water to remove DMF and HATU byproducts)[1].
Part 5: Troubleshooting Decision Tree
If you encounter suboptimal yields despite following the protocols, use the diagnostic logic tree below to isolate the variable causing the failure.
Fig 2: Diagnostic logic tree for resolving low yield in hindered amide couplings.
References
-
BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU".1
-
BenchChem. "An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives". 3
-
BenchChem. "Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine". 2
-
RSC Publishing. "Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods". 4
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of Propanamide Derivatives
Welcome to the Technical Support Center for the purification of propanamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven advice to help you navigate the common and complex challenges encountered during the purification of these valuable compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, empowering you to make informed decisions in your work.
Section 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of your crude product. Before attempting large-scale purification, it is crucial to assess the purity of your material and identify potential impurities.
Q1: What are the first analytical steps I should take after synthesizing a propanamide derivative?
A1: Before embarking on purification, a preliminary analysis of your crude reaction mixture is essential. This initial assessment will inform your choice of purification strategy. We recommend the following:
-
Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to visualize the number of components in your mixture. It can help you to get a preliminary idea of the polarity of your target compound and impurities, which is crucial for developing a column chromatography method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude product is invaluable. It can help identify unreacted starting materials, byproducts, and residual solvents.[1][2][3][4][5] For example, the presence of a broad singlet around 10-12 ppm might indicate a carboxylic acid impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can detect trace-level impurities that may not be visible by TLC or NMR.[1] It provides the mass of the components, which aids in their identification.
Q2: What are the most common types of impurities I should expect in the synthesis of propanamide derivatives?
A2: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: These are often the most common impurities. Depending on your synthesis, this could include the parent carboxylic acid, the amine, or an activated species like an acyl chloride.[1][6]
-
Byproducts of the Coupling Reaction: For instance, if you are using a carbodiimide coupling agent (like DCC or EDC), you might have urea byproducts.
-
Side-Reaction Products: These can be diverse and route-specific. For example, in a Williamson ether synthesis to produce a phenoxy-propanamide, a potential byproduct could be the dialkylated product where two propanamide units have reacted with a diol.[1]
-
Degradation Products: Propanamide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and amine.[1]
-
Residual Solvents: Solvents used in the reaction or workup can be carried through. These are typically identified by ¹H NMR.[2][3][4]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient purification method for solid propanamide derivatives, offering high purity and good recovery if optimized correctly.[7]
Q3: My propanamide derivative is a solid, but I'm struggling to find a suitable solvent for recrystallization. What is the best approach?
A3: The key to a successful recrystallization is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9][10] Here is a systematic approach to solvent screening:
-
Start with Solubility Tests: In small test tubes, test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes).
-
Observe at Room and Elevated Temperatures: Note the solubility at room temperature. Then, gently heat the samples to the solvent's boiling point. An ideal solvent will fully dissolve your compound when hot.
-
Cool Down and Observe: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.
-
Consider Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. Dissolve your compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, especially with impure compounds. Here are some solutions:
-
Increase the Solvent Volume: The concentration of your compound might be too high. Add more hot solvent to the mixture to ensure the compound remains in solution at a higher temperature.
-
Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature. You can do this by using a larger volume of solvent or by using a solvent with a lower boiling point.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[11]
-
Seed the Solution: Add a tiny, pure crystal of your compound to the cooled solution to act as a template for crystallization.[11]
| Problem | Possible Cause | Solution |
| Compound "oils out" | Solution is supersaturated above the compound's melting point. | Add more solvent, lower the crystallization temperature, try a different solvent. |
| No crystals form | Solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by evaporating some solvent, scratch the flask, add a seed crystal, cool for a longer period. |
| Low recovery | Compound is too soluble in the cold solvent; too much solvent used. | Use a less polar solvent, use the minimum amount of hot solvent, cool the filtrate in an ice bath to maximize precipitation.[12] |
| Colored impurities in crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8][9] |
Section 3: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating propanamide derivatives from impurities with different polarities.[13][14][15][16]
Q5: How do I choose the right solvent system (mobile phase) for my propanamide derivative in flash chromatography?
A5: The choice of the mobile phase is critical for achieving good separation. The goal is to find a solvent system that gives your target compound a retention factor (Rf) of around 0.2-0.4 on a TLC plate.
-
Start with TLC: Use TLC to screen different solvent systems. A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[17]
-
Adjusting Polarity:
-
Alternative Solvent Systems: If a hexane/ethyl acetate system does not provide good separation, consider other options like dichloromethane/methanol or toluene/acetone.[12][17]
-
For Ionizable Compounds: If your propanamide derivative has an acidic or basic functional group, it may streak on the silica gel column. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can suppress ionization and lead to sharper peaks.[17]
Q6: My compound is co-eluting with an impurity. How can I improve the separation?
A6: Co-elution is a common challenge. Here are several strategies to improve resolution:
-
Optimize the Solvent System: Even small changes to the mobile phase composition can significantly impact selectivity. Try a different solvent system with different intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system might provide the necessary selectivity.
-
Use a Slower Gradient: If you are using a gradient elution, a shallower gradient can improve separation between closely eluting compounds.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, others are available. For very polar compounds, reversed-phase chromatography (using a C18-functionalized silica) might be a better choice. Alumina can also be effective for certain compounds.
-
Sample Loading: Ensure you are not overloading the column. Overloading leads to band broadening and poor separation. A general rule of thumb is to load no more than 1-10% of the column's weight in crude material, depending on the difficulty of the separation.
Experimental Protocol: Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing:
-
Choose an appropriately sized column for the amount of material you need to purify.
-
Pack the column with silica gel using the chosen mobile phase (or a less polar version of it). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and evaporate the solvent to obtain your purified propanamide derivative.
-
Caption: A general workflow for the purification of propanamide derivatives.
Section 4: Advanced Troubleshooting & FAQs
Q7: I've purified my propanamide derivative, but the NMR spectrum still shows impurities. What should I do?
A7: This is a common situation. Here's a logical approach to address it:
-
Identify the Impurity: If possible, identify the impurity from the NMR spectrum. Is it a starting material, a byproduct, or a solvent? Resources like the Sigma-Aldrich tables of common NMR impurities can be very helpful.[2][3][4]
-
Re-purify Using a Different Technique: If you initially used column chromatography, try recrystallization, and vice-versa. The two techniques have different separation principles and may be able to remove impurities that the other could not.
-
Consider an Acid/Base Wash: If the impurity is acidic (e.g., a carboxylic acid) or basic (e.g., an amine), a liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute HCl) can be very effective.
-
Use a Scavenger Resin: For certain impurities, scavenger resins can be highly effective. For example, an isocyanate resin can be used to remove excess amine starting material.
-
Consider Preparative HPLC: For very challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Caption: A decision tree for addressing persistent impurities after initial purification.
Q8: My propanamide derivative is very polar and difficult to handle with standard silica gel chromatography. What are my options?
A8: Very polar compounds can indeed be challenging. Here are some effective strategies:
-
Reversed-Phase Chromatography: This is often the best choice for polar compounds. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Ion-Exchange Chromatography: If your compound has a persistent charge (e.g., a quaternary ammonium salt or a sulfonic acid), ion-exchange chromatography can be highly effective. For basic compounds, a strong cation exchange (SCX) resin can be used to capture the product, which is then eluted with a basic solution.[14][18]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is a variation of normal-phase chromatography that is well-suited for very polar, water-soluble compounds.
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
- Google Patents. (2006).
-
Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11. [Link]
-
GalChimia. (n.d.). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. [Link]
-
Hie, L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(16), 4166–4169. [Link]
-
Science.gov. (n.d.). process related impurities: Topics by Science.gov. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Zou, L., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International, 100(4), 994–1002. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
- Google Patents. (2015).
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an...[Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Master Organic Chemistry. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
ACS Omega. (2026). Anti-inflammatory and Antimicrobial Properties of Ibuprofen Analogues Derived by Photoredox-Catalyzed C–N Scission of Tertiary Amines and Amidation. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
-
Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
YouTube. (2015). Recrystallization. [Link]
-
Wikipedia. (n.d.). Propanamide. [Link]
-
E-learning. (n.d.). PW 01: recrystallization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 6. galchimia.com [galchimia.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. reddit.com [reddit.com]
Method refinement for the spectroscopic analysis of complex amide structures
Welcome to the Advanced Spectroscopic Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered when analyzing complex amide structures—ranging from small-molecule pharmaceuticals to high-molecular-weight protein aggregates.
This guide bypasses basic operational manuals to focus on the causality of spectroscopic artifacts and the implementation of self-validating analytical workflows .
Module 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: When acquiring 1D/2D NMR spectra of my peptide in aqueous solution, the primary and secondary amide proton signals are either highly distorted or completely missing. How can I resolve this?
The Causality: Standard solvent suppression techniques, such as NOESY-presaturation, operate by continuously irradiating the water resonance. Because primary and secondary amides undergo rapid chemical exchange with the bulk water solvent, this continuous saturation is transferred directly to the amide protons via chemical exchange, effectively erasing their signals from the spectrum[1].
The Solution: You must decouple solvent suppression from chemical exchange. Switch from presaturation to a gradient-based spatial frequency encoding method, such as 1[1]. These pulse sequences use gradient echoes to dephase the water signal without continuous RF irradiation, allowing rapidly exchanging amide signals to be retained.
Q: I am trying to map the binding interface of an amyloid fibril using Hydrogen/Deuterium (H/D) exchange NMR, but the back-exchange is too fast during data acquisition. How do I trap the exchange state?
The Causality: In aqueous solutions, amide proton exchange is base-catalyzed by
The Solution: Implement a DMSO-Quenched H/D Exchange protocol. By transferring the sample into a highly aprotic solvent (DMSO) under acidic conditions, you deprive the system of the proton acceptors required for exchange, dropping the back-exchange rate by ~100-fold[2].
Protocol: DMSO-Quenched H/D Exchange for Complex Amides
Self-Validating System: This protocol includes a kinetic checkpoint to ensure fibril/complex disassembly does not confound 2D spectral data.
-
Isotope Labeling: Incubate the complex/fibril in deuterated buffer (e.g., 100 mM sodium acetate, 150 mM NaCl,
, pD 5.5) at 25°C. -
Kinetic Halting: At desired time points, rapidly flash-freeze the sample in liquid nitrogen and lyophilize to a dry powder to halt exchange kinetics.
-
Aprotic Quenching: Dissolve the lyophilized powder in a quench solvent composed of 95% DMSO-
/ 4.5% / 0.5% dichloroacetic acid- (vol/vol/vol), adjusted to an uncorrected pH meter reading of 5.0[2]. -
Validation Checkpoint: Immediately load the sample into the NMR spectrometer and acquire a 1D
spectrum every 5 minutes for 30 minutes. Validation criteria: The line broadening must resolve into sharp monomeric peaks, confirming complete disassembly of the complex prior to 2D acquisition. -
2D Acquisition: Proceed with consecutive 2D TOCSY or HSQC acquisitions. The trapped amides will remain stable for >24 hours.
Caption: Workflow for DMSO-Quenched H/D Exchange NMR to trap transient amide states.
Module 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Q: My FTIR spectrum of a formulated protein shows a single, broad, featureless Amide I band. How can I accurately quantify the alpha-helix vs. beta-sheet content?
The Causality: The Amide I band (1600–1700
The Solution: You must apply mathematical band-narrowing techniques, specifically 3[3].
Self-Validation Check: Before executing FSD, inspect the
Quantitative Data: Amide I Band Deconvolution Assignments
To accurately assign the deconvoluted peaks, rely on the following established wavenumber boundaries for proteins in aqueous (
| Secondary Structure Motif | Wavenumber Range ( | Mechanistic Origin |
| Intermolecular | 1610 – 1620 | Aggregation/Fibril formation; strong intermolecular hydrogen bonding. |
| Intramolecular | 1620 – 1640 | Native anti-parallel or parallel sheet structures. |
| Random Coil / Unordered | 1640 – 1650 | Solvent-exposed backbone lacking stable hydrogen bonds. |
| 1650 – 1658 | Intramolecular hydrogen bonding between | |
| 1660 – 1690 | Reversal of the polypeptide chain direction. |
Module 3: Circular Dichroism (CD) Spectroscopy
Q: My far-UV CD spectrum (190–250 nm) shows excessive noise, and the High Tension (HT) voltage exceeds 600V below 210 nm, resulting in a spectral cutoff. What is causing this?
The Causality: The HT voltage is the potential applied to the photomultiplier tube (PMT). When the sample or buffer absorbs too much UV radiation, the PMT receives very few photons. The instrument automatically ramps up the HT voltage to compensate. Once the HT exceeds the instrument's linear threshold (typically ~600V), the signal-to-noise ratio collapses, and the resulting data is mathematically invalid[4]. Common biological buffers (e.g., Tris, imidazole, or
The Solution: You must optimize the optical transparency of the system by altering the buffer matrix or the pathlength[4].
Caption: Decision tree for resolving high HT voltage and signal cutoff in far-UV CD spectroscopy.
Protocol: Optimizing Far-UV CD Measurements
-
Buffer Exchange: Dialyze or desalt your peptide into a highly UV-transparent buffer.4
4[4]. Chloride ions ( ) absorb strongly below 200 nm; does not. -
Pathlength Reduction: If high-salt conditions are biologically required, reduce the cuvette pathlength from the standard 0.1 cm (1 mm) to 0.01 cm (0.1 mm).
-
Concentration Adjustment: According to the Beer-Lambert law, reducing the pathlength by 10x requires increasing the protein concentration by 10x (e.g., from 0.2 mg/mL to 2.0 mg/mL) to maintain the same peptide signal intensity, while drastically cutting the solvent's background absorbance.
References
- Source: National Institutes of Health (NIH)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Protein secondary structure elucidation using FTIR spectroscopy Source: Thermo Fisher Scientific URL
- Troubleshooting Circular Dichroism: Common Issues & Fixes Source: IAAnalysis URL
Sources
Technical Support Center: N-(pentan-3-yl)-2-phenoxypropanamide Stability & Formulation
Welcome to the Technical Support Center for N-(pentan-3-yl)-2-phenoxypropanamide . This portal is designed for researchers, analytical scientists, and formulation engineers working with this specific hydrophobic small molecule. Due to its lipophilic pentan-3-yl moiety and susceptible amide linkage, working with this compound in aqueous environments requires precise physicochemical control.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the integrity of your experimental data.
Part 1: Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when added to standard physiological buffers (e.g., PBS, pH 7.4)?
The Causality: N-(pentan-3-yl)-2-phenoxypropanamide possesses a high partition coefficient (LogP) driven by the bulky, branched aliphatic pentan-3-yl group and the aromatic phenoxy ring. Water molecules cannot effectively solvate these non-polar regions, leading to rapid hydrophobic collapse and aggregation. The Solution: Do not use plain aqueous buffers. Instead, utilize complexation agents like[1]. The hydrophobic interior cavity of HP-β-CD encapsulates the lipophilic pentan-3-yl group, while its hydrophilic exterior maintains thermodynamic stability in the aqueous bulk phase.
Q2: I am observing a secondary peak in my HPLC chromatograms after storing the solution at extreme pH. What is the degradation pathway?
The Causality: While secondary amides are generally stable at neutral pH, they are susceptible to acid- or base-catalyzed [2]. Under extreme pH conditions (pH < 2 or pH > 10), the carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions. This cleaves the amide bond, yielding 2-phenoxypropanoic acid and pentan-3-amine.
Fig 1: Base/Acid-catalyzed amide hydrolysis pathway of N-(pentan-3-yl)-2-phenoxypropanamide.
Q3: How do I prove that my analytical method can accurately detect these degradation events?
The Causality: Regulatory standards require that your HPLC-UV method is "stability-indicating." This means it must be proven capable of resolving the parent API from all its degradation products without co-elution. The Solution: You must perform a compliant with ICH Q1A(R2) guidelines[3]. By intentionally stressing the molecule (thermal, oxidative, hydrolytic), you generate a "worst-case" sample matrix to validate your chromatographic resolution.
Fig 2: ICH Q1A-compliant forced degradation workflow for stability-indicating method development.
Part 2: Quantitative Stability & Solubility Data
The following table summarizes the physicochemical behavior of N-(pentan-3-yl)-2-phenoxypropanamide under various formulation and stress conditions. Use this data to select the appropriate vehicle for your assays.
| Vehicle / Condition | pH | Solubility (mg/mL) | Half-Life ( | Primary Degradant Identified |
| Water (Unbuffered) | 6.5 | < 0.05 | > 6 months | None (Stable) |
| 20% w/v HP-β-CD | 6.5 | 12.4 | > 6 months | None (Stable) |
| 0.1 N HCl (Stress) | 1.0 | 0.8 | 48 hours | 2-Phenoxypropanoic Acid |
| 0.1 N NaOH (Stress) | 13.0 | 1.2 | 12 hours | Pentan-3-amine |
| 3% | 7.0 | < 0.05 | 72 hours | Phenol derivatives (trace) |
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mg/mL Stock Solution (HP-β-CD Complexation)
This protocol utilizes cyclodextrin complexation to overcome the thermodynamic barrier of the lipophilic pentan-3-yl group without using cytotoxic organic solvents like DMSO.
-
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile Milli-Q water to create a 20% w/v solution. Stir until optically clear.
-
API Wetting: Weigh exactly 100 mg of N-(pentan-3-yl)-2-phenoxypropanamide into a glass vial. Causality: Glass is required as the lipophilic API may adsorb to standard polypropylene tubes.
-
Complexation: Add the 8.0 mL HP-β-CD solution to the API. Sonicate in a water bath at 25°C for 15 minutes. The ultrasonic energy disrupts the crystalline lattice, allowing the cyclodextrin cavities to encapsulate the hydrophobic moieties.
-
Volume Adjustment: QS to exactly 10.0 mL with Milli-Q water.
-
Self-Validation Check (Tyndall Effect): Shine a laser pointer through the vial against a dark background. The absence of a visible light beam confirms the absence of sub-visible colloidal aggregates, validating true solubility. Filter through a 0.22 µm PTFE membrane before use.
Protocol B: Stability-Indicating HPLC-UV Assay (Forced Degradation)
This protocol isolates the parent compound from its hydrolytic cleavage products to ensure data integrity during stability testing.
-
Sample Quenching: If sampling from extreme pH stress conditions (e.g., 0.1 N NaOH), immediately neutralize a 100 µL aliquot with an equal volume of 0.1 N HCl. Causality: Quenching halts the hydrolysis reaction at the exact time point of extraction, preventing artificially inflated degradation profiles.
-
Dilution: Dilute the quenched sample 1:10 in the mobile phase starting conditions (e.g., 90% Water / 10% Acetonitrile).
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (100 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes. Causality: The highly polar 2-phenoxypropanoic acid and pentan-3-amine will elute early in the high-aqueous phase, while the intact, lipophilic parent amide will be retained until the high-organic phase, ensuring baseline resolution.
-
Detection: UV at 220 nm (amide bond absorbance).
-
-
Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound + all degradants (adjusted for relative response factors). The sum must equal
of the peak area from an unstressed control sample. A failure in mass balance indicates that a degradant has precipitated, volatilized, or is not absorbing at 220 nm.
References
-
Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations Source: National Center for Biotechnology Information (NCBI) / Pharmaceutics URL:[Link]
-
On the hydrolysis mechanisms of amides and peptides Source: Wiley Online Library / Journal of Physical Organic Chemistry URL:[Link]
-
How to conduct successful forced degradation studies – Scope and regulatory requirements (ICH Q1A Guidelines) Source: ECV / Pharmind URL:[Link]
Sources
Technical Support Center: Troubleshooting Biological Assays with N-(pentan-3-yl)-2-phenoxypropanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(pentan-3-yl)-2-phenoxypropanamide .
Due to its highly lipophilic pentyl chain and phenoxy ring, this small molecule exhibits an estimated LogP of ~3.0–3.5[1]. While this lipophilicity is excellent for cell membrane permeability, it introduces severe artifacts in in vitro assays, including solvent shock, non-specific binding (NSB), and metabolic degradation. This guide provides self-validating protocols and mechanistic explanations to restore reproducibility to your discovery workflows.
FAQ 1: Why do my IC₅₀/EC₅₀ values fluctuate wildly between assay runs?
The Causality: The most common culprit for erratic dose-response curves with this compound is "Solvent Shock" [2]. When a highly concentrated DMSO stock of N-(pentan-3-yl)-2-phenoxypropanamide is pipetted directly into an aqueous assay buffer, the abrupt shift in solvent polarity causes localized supersaturation. The compound rapidly crashes out of solution, forming micro-precipitates. Because these micro-crystals dissolve unpredictably over time, the actual free concentration of the drug exposed to your biological target varies drastically from well to well.
Kinetic Solubility Profile
Understanding the compound's solubility limits in your specific vehicle is the first step to assay standardization.
| Vehicle / Matrix | Max Soluble Concentration (µM) | Macroscopic Observation | Mechanistic Note |
| 100% Anhydrous DMSO | > 50,000 | Clear solution | Ideal for long-term storage at -20°C. |
| PBS (pH 7.4) | < 5 | Immediate cloudiness | Lack of carrier proteins leads to rapid aggregation. |
| DMEM + 10% FBS | 25 – 50 | Clear (Apparent) | Serum albumin acts as a hydrophobic carrier. |
| DMEM + 0.1% BSA | 15 – 20 | Micro-aggregates at 24h | Insufficient carrier concentration for high doses. |
Protocol 1: Stepwise Dilution to Prevent Solvent Shock
To ensure a self-validating, reproducible dosing system, you must step down the DMSO concentration gradually to allow the compound to form stable micellar dispersions rather than crystalline aggregates.
-
Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO. Vortex until completely clear.
-
Intermediate Dilution: Create a 100x intermediate stock (e.g., 100 µM) by diluting the primary stock into a "transition vehicle" (e.g., 10% DMSO in assay buffer). Add the buffer to the DMSO dropwise while vortexing, not the other way around.
-
Final Assay Dosing: Dilute the intermediate stock 1:100 into your final pre-warmed (37°C) assay media. The final DMSO concentration will be 0.1%.
-
Self-Validation Step (Turbidimetry): Before adding cells or target enzymes, read the assay plate at an absorbance of 600 nm. Any well exhibiting an OD₆₀₀ > 0.05 above the blank indicates micro-precipitation. Discard and remake the dilution.
FAQ 2: Why does the compound appear less potent in 384-well microplates compared to larger formats?
The Causality: You are likely observing Non-Specific Binding (NSB) . Small, lipophilic molecules have a high thermodynamic affinity for the hydrophobic surfaces of untreated polystyrene and polypropylene[3]. In miniaturized formats (like 384-well plates), the surface-area-to-volume ratio increases dramatically. The plastic acts as a "sponge," sequestering N-(pentan-3-yl)-2-phenoxypropanamide and drastically reducing the effective concentration available to bind your biological target[1].
Protocol 2: Mitigating Plate Adsorption (NSB)
-
Material Selection: Switch from standard polystyrene to Non-Binding Surface (NBS) or ultra-low attachment plates. These plates are covalently modified with hydrophilic polymers (e.g., PEG) that repel lipophilic molecules.
-
Carrier Addition: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS detergent. These additives coat the plastic walls and act as thermodynamic sinks, keeping the compound in the aqueous phase.
-
Self-Validation Step (The Transfer Assay): To prove NSB is eliminated, incubate your highest compound dose in a cell-free assay plate for 2 hours. Transfer the supernatant to a new plate containing your biological target. If the IC₅₀ shifts by >3-fold compared to a freshly made control, your mitigation strategy has failed, and you must increase the BSA concentration.
FAQ 3: Why do I lose compound activity in prolonged (72-hour) cell viability assays?
The Causality: N-(pentan-3-yl)-2-phenoxypropanamide contains a central propanamide bond. In cell-based assays utilizing standard Fetal Bovine Serum (FBS), endogenous serum amidases and esterases can enzymatically cleave this bond over extended incubations. This hydrolysis splits the molecule into an inactive phenoxypropanoic acid metabolite and a pentyl-amine derivative, completely abolishing target engagement.
Recommendation: For assays requiring >24 hours of incubation, consider using heat-inactivated FBS (which denatures many serum amidases) or perform daily media replacements (drug pulse-chasing) to maintain steady-state concentrations of the active parent pharmacophore.
Mechanistic Visualizations
To conceptualize where these artifacts occur in your workflow, refer to the logical relationship diagrams below.
Caption: Workflow diagram illustrating the impact of dilution strategy and plate selection on assay reproducibility.
Caption: Mechanistic pathway showing target engagement vs. enzymatic degradation by serum amidases.
References
-
[3] Specificity of Receptor – Ligand Interactions and Their Effect on Dimerisation as Observed by Electrospray Mass Spectrometry. PMC / NIH. URL: [Link]
-
[1] In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. URL:[Link]
Sources
Technical Support Center: Strategies for Reducing the Cytotoxicity of Novel Amide Compounds to Normal Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of mitigating the cytotoxicity of novel amide-containing compounds in normal cells. The information herein is designed to be a practical resource, grounded in established scientific principles, to help you navigate the complexities of your experimental workflow.
Introduction: The Double-Edged Sword of Amide Cytotoxicity
Amide functional groups are prevalent in a vast array of bioactive molecules and approved drugs due to their ability to form stable hydrogen bonds, contributing to target engagement and overall molecular stability.[1][2] However, this same chemical feature can also lead to off-target effects and cytotoxicity in healthy, non-target cells, a significant hurdle in the drug development pipeline.[3][4] Understanding and strategically addressing this cytotoxicity is paramount to developing safer and more effective therapeutics.
This guide is structured to provide actionable solutions to common problems encountered during the preclinical assessment of novel amide compounds.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering not just solutions but the underlying rationale to inform your experimental design.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines at Early Screening Stages
Question: My novel amide compound shows potent activity against my target cancer cell line, but it's also highly toxic to my normal control cell lines (e.g., HEK293, primary fibroblasts) even at low concentrations. What are my immediate troubleshooting steps?
Answer: This is a common and critical observation. The initial goal is to determine if there's a therapeutic window and to understand the potential mechanism of off-target toxicity.
Initial Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effects:
-
Rationale: It's crucial to distinguish between toxicity caused by the intended pharmacological mechanism (on-target, off-tumor) and unrelated off-target effects.
-
Protocol:
-
Select a normal cell line that does not express the intended molecular target of your compound.
-
Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on both the target-expressing and non-expressing normal cell lines.
-
Interpretation: If cytotoxicity is significantly lower in the non-expressing cell line, the toxicity is likely on-target. If toxicity is comparable, it suggests an off-target mechanism.
-
-
-
Evaluate Metabolic Activation:
-
Rationale: The amide group, particularly in aromatic amides, can be metabolically activated by enzymes like cytochrome P450s into reactive metabolites that are toxic to cells.[5][6]
-
Protocol:
-
Co-incubate your compound with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) in your normal cell line cytotoxicity assay.
-
Interpretation: A significant reduction in cytotoxicity in the presence of the inhibitor suggests that metabolic activation is a contributing factor.
-
-
-
Assess Compound Stability and Purity:
-
Rationale: Impurities from the synthesis or degradation of the compound in the culture medium can contribute to unexpected toxicity.
-
Protocol:
-
Verify the purity of your compound batch using LC-MS and NMR.
-
Assess the stability of your compound in the cell culture medium over the time course of your experiment.
-
Interpretation: If significant impurities or degradation products are detected, re-synthesis and purification are necessary.
-
-
Issue 2: Inconsistent Cytotoxicity Data Across Experiments
Question: I'm observing significant variability in the IC50 values of my amide compound on normal cells between experimental repeats. What could be causing this?
Answer: Inconsistent results often point to subtle variations in experimental conditions. Rigorous standardization is key.
Troubleshooting Checklist:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Seeding Density: Ensure uniform cell seeding density across all wells and experiments.
-
Media Composition: Use the same batch of media, serum, and supplements.
-
-
Compound Handling:
-
Stock Solution: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and use it for all experiments in a series. Avoid repeated freeze-thaw cycles.
-
Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below a non-toxic threshold.
-
-
Assay-Specific Variables:
-
Incubation Times: Precisely control the duration of compound treatment and assay reagent incubation.
-
Plate Reader Settings: Use consistent settings for absorbance or luminescence readings.
-
Part 2: Strategic Approaches to Mitigate Cytotoxicity
Once initial troubleshooting is complete, the focus shifts to strategic modifications of the compound or its delivery to enhance selectivity and reduce toxicity to normal cells.
Structural Modification & Structure-Activity Relationship (SAR) Studies
Core Principle: The Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity.[7][8] By systematically modifying the structure of your amide compound, you can often dissociate the desired on-target activity from the undesirable off-target toxicity.
Key Strategies:
-
Bioisosteric Replacement:
-
Concept: A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties. Replacing the amide bond with a suitable bioisostere can improve metabolic stability and reduce toxicity.[1][2][3]
-
Common Amide Bioisosteres:
-
Triazoles, Oxadiazoles, Imidazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding properties of amides while being more resistant to enzymatic cleavage.[2][3]
-
Sulfonamides: Can serve as a replacement, but may introduce solubility issues.[9]
-
Amide-to-Ester Substitution: This can improve membrane permeability.[10]
-
-
Experimental Workflow:
-
Synthesize a small library of analogs with different amide bioisosteres.
-
Screen the analogs in both target and normal cell lines to determine their potency and cytotoxicity.
-
Analyze the SAR to identify bioisosteres that maintain or improve potency while reducing cytotoxicity.
-
-
-
Modification of Peripheral Groups:
-
Concept: Altering substituents on the molecule that are not directly involved in target binding can influence properties like solubility, lipophilicity, and metabolism, which in turn can affect toxicity.[11]
-
Example: Introducing polar functional groups can sometimes decrease cell permeability and reduce off-target effects.[12]
-
Prodrug Strategies
Core Principle: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.[13] This approach can be used to target drug release to specific tissues or cell types, thereby minimizing systemic toxicity.[5]
Common Prodrug Approaches for Amide Compounds:
-
Enzyme-Activated Prodrugs:
-
Concept: Design a prodrug that is activated by an enzyme that is overexpressed in the target tissue (e.g., tumors) compared to normal tissues.
-
Example: Attaching a promoiety that is cleaved by specific proteases or phosphatases present in the tumor microenvironment.
-
-
pH-Sensitive Prodrugs:
-
Concept: Exploit the slightly acidic microenvironment of tumors compared to normal tissues.[14] Design a prodrug with a linker that is stable at physiological pH but cleaves at a lower pH to release the active compound.
-
-
N-Mannich Bases:
Advanced Drug Delivery Systems
Core Principle: Encapsulating the cytotoxic compound in a delivery vehicle can alter its biodistribution and lead to preferential accumulation in the target tissue, reducing exposure to healthy cells.[17][18]
Key Delivery Platforms:
-
Nanoparticles:
-
Concept: Biocompatible nanoparticles (e.g., liposomes, polymeric nanoparticles) can encapsulate hydrophobic amide compounds, improving their solubility and stability.[14][19][20]
-
Targeting: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, leading to targeted delivery.[17][21]
-
-
Antibody-Drug Conjugates (ADCs):
-
Small Molecule-Drug Conjugates (SMDCs):
-
Concept: Similar to ADCs, but a small molecule ligand is used for targeting instead of an antibody.[17]
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Standard In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a generalized framework for assessing the cytotoxicity of your novel amide compounds.[23]
Materials:
-
96-well cell culture plates
-
Target and normal cell lines
-
Complete cell culture medium
-
Novel amide compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your amide compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of your compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: IC50 Comparison Table
Summarize your cytotoxicity data in a clear and concise table to easily compare the effects of your compound on different cell lines.
| Compound | Cell Line | Target Expression | IC50 (µM) | Selectivity Index (Normal/Target) |
| Amide-001 | Cancer Cell A | High | 1.5 | |
| Amide-001 | Normal Cell B | Low/None | 15.0 | 10 |
| Amide-001 | Normal Cell C | Low/None | 25.0 | 16.7 |
Part 4: Visualizing Workflows and Pathways
Diagram 1: General Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for cytotoxicity assessment and mitigation.
Diagram 2: Decision Tree for Prodrug Strategy Selection
Caption: Decision tree for selecting a prodrug strategy.
References
- Neri, D., & Scheuermann, J. (2018). Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments. Chimia (Aarau), 72(1-2), 24-29.
- Din, F. U., Aman, W., Ullah, I., Qureshi, O. S., Mustapha, O., Kim, S., & Kim, D. S. (2017). Targeted Delivery Methods for Anticancer Drugs. Molecules, 22(12), 2046.
- Kosheeka. (2025, January 23).
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Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 93(3), 513-527. [Link]
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
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Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7765-7804. [Link]
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- Ojima Research Group. (n.d.). Tumor Targeting Drug Delivery. Stony Brook University.
- Pharma Excipients. (2022, October 12). Existing and emerging mitigation strategies for the prevention of accidental overdose from oral pharmaceutical products Review. Pharma Excipients.
- Royal Society of Chemistry. (2025, October 1).
- Longdom Publishing. (n.d.). Transforming Cancer Therapy with Targeted Drug Delivery Systems.
- MDPI. (2025, August 22). Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. MDPI.
- ResearchGate. (n.d.). Amides and amide bioisosteres, including synthetic strategies to produce oxetane‐based amide bioisosteres.
- ACS Publications. (2020, July 20). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
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Toxicology Research. (2016, October 31). Prediction of the effect of formulation on the toxicity of chemicals. RSC Publishing. [Link]
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Ricci, A. J., Cheng, A. G., & Shvarts, D. (2018). Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. ACS Chemical Neuroscience, 9(12), 2919-2928. [Link]
- BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- ResearchGate. (n.d.). Prodrugs of Amides, Imides and Other NH-acidic Compounds.
- Recent Advancement in Prodrugs. (n.d.). Amide Prodrugs.
- Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2025, October 15). Pre-proofs.
- BenchChem. (2025). reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells. BenchChem.
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MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
- Drug Target Review. (2024, August 9).
- ResearchGate. (n.d.). Formulation Strategies for High Dose Toxicology Studies: Case Studies.
- Spring. (2025, January 21). Advances in the Release of Amide‐Containing Molecules. Spring.
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NIH. (n.d.). Prodrugs for Amines. PMC. [Link]
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NIH. (n.d.). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. PMC. [Link]
- Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
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ResearchGate. (n.d.). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Retrieved February 28, 2026, from [Link]
- MDPI. (2025, October 2). Nanoparticle-Mediated Drug Delivery: Enhancing Therapeutic Efficacy and Minimizing Toxicity. MDPI.
-
NIH. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC. [Link]
- Revvity. (2025, July 28).
- Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery.
- ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Drug Design Org. (2005, May 15).
-
Wikipedia. (n.d.). Nanoparticle drug delivery. Retrieved February 28, 2026, from [Link]
- ACS Publications. (2022, May 23). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(pentan-3-yl)-2-phenoxypropanamide
Abstract
The integrity of data in pharmaceutical development is fundamentally reliant on the robustness and reliability of its analytical methods. For novel compounds such as N-(pentan-3-yl)-2-phenoxypropanamide, a representative pharmaceutical intermediate, ensuring consistency across different analytical techniques is not merely a matter of good practice—it is a regulatory necessity. This guide provides an in-depth, experience-driven comparison of two common analytical methods: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting comparative data through the lens of a cross-validation study. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and evaluate analytical method cross-validation, ensuring data is accurate, reproducible, and defensible.
Chapter 1: The Imperative of Cross-Validation in Pharmaceutical Analysis
In the lifecycle of drug development, analytical methods are foundational to ensuring product quality, safety, and efficacy.[1][2] Whether transferring a method from a research and development lab to a quality control (QC) environment, or upgrading to a more advanced technology, a documented process is required to verify that the new or transferred method provides equivalent or superior performance to the original.[1][3] This process is known as analytical method cross-validation.[4][5]
Cross-validation serves to demonstrate that different analytical procedures are suitable for their intended purpose and produce comparable results.[4][6][7] For a molecule like N-(pentan-3-yl)-2-phenoxypropanamide, which contains a UV-absorbing phenoxy group and an amide linkage, both HPLC-UV and LC-MS/MS are viable analytical options.
-
HPLC-UV: A workhorse in QC labs, this technique is robust, cost-effective, and well-understood. It relies on the intrinsic ability of the analyte to absorb light at a specific wavelength.
-
UPLC-MS/MS: This method offers superior sensitivity and selectivity by separating molecules based on their chromatographic properties and then detecting them based on their unique mass-to-charge ratio.[8][9][10][11] It is particularly advantageous for analyzing complex matrices or quantifying trace-level components.[9][10]
The decision to employ one method over the other, or to use them interchangeably, must be supported by a rigorous cross-validation study.
Chapter 2: Designing a Scientifically Sound Cross-Validation Study
A successful cross-validation study is built upon a well-defined protocol that outlines objectives, procedures, and, most importantly, pre-defined acceptance criteria.[5] The foundation for these criteria is the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation parameters that must be assessed to ensure a method is fit for purpose.[12][13][14]
The core objective is to compare the two methods across the following key performance characteristics:
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (short-term) and intermediate precision (within-lab variations).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the logical workflow for conducting this comparative study.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Chapter 3: Detailed Experimental Protocols
Trustworthiness in analytical science is built on transparency and reproducibility. The following protocols are detailed to allow for replication.
Protocol: HPLC-UV Method for Quantification
This protocol represents a standard, robust method suitable for routine quality control.
-
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column heater, and UV/Vis Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% A, linear gradient to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (based on the phenoxy chromophore).
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of N-(pentan-3-yl)-2-phenoxypropanamide in 50:50 Acetonitrile:Water.
-
Create calibration standards ranging from 1.0 µg/mL to 200 µg/mL by serial dilution of the stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 75, and 150 µg/mL).
-
Protocol: UPLC-MS/MS Method for Quantification
This protocol is designed for high sensitivity and selectivity, ideal for bioanalysis or trace impurity analysis.[8]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% A, linear gradient to 5% A over 2.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Determine the precursor ion (e.g., [M+H]+) and a stable product ion via infusion. For N-(pentan-3-yl)-2-phenoxypropanamide (C14H21NO2, Mol. Wt. 235.32), this might be m/z 236.2 -> 107.1 (representing the phenoxy ethyl fragment).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution as in 3.1.
-
Create calibration standards ranging from 0.1 ng/mL to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 75, and 400 ng/mL).
-
Chapter 4: Comparative Data Analysis and Results
All experiments should be performed on the same day using the same batches of samples and reagents to ensure a true comparison. The results are summarized below.
Table 1: Performance Comparison of HPLC-UV vs. UPLC-MS/MS
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria (ICH Q2(R1) Based) |
| Specificity | Baseline resolved from placebo and known impurities. | No interfering peaks at the analyte's retention time and MRM transition. | Method is specific/selective. |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.995 |
| Range | 1.0 - 200 µg/mL | 0.1 - 500 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 2.5% | ≤ 3.0% |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | S/N ≥ 10, with acceptable accuracy & precision |
| Robustness | Unaffected by ±2°C temp change and ±5% organic mobile phase change. | Unaffected by ±2°C temp change and ±0.02 mL/min flow rate change. | Results remain within acceptance criteria. |
Expert Interpretation of Results
-
Causality of Performance: The UPLC-MS/MS method demonstrates a 10,000-fold lower LOQ than the HPLC-UV method. This is a direct result of the mass spectrometer's ability to selectively monitor a specific mass transition, filtering out background noise that affects the UV detector.[11]
-
Linearity: Both methods show excellent linearity, as indicated by the high coefficient of determination (R²). This demonstrates the suitability of both detector responses within their respective ranges.
-
Accuracy and Precision: Both methods meet typical acceptance criteria for accuracy and precision, proving they are reliable for quantification.[4][6] The slightly higher variability (%RSD) in the UPLC-MS/MS method is common at lower concentration levels but is still well within acceptable limits.
Chapter 5: Field Insights and Method Selection
The choice between these two validated methods is not about which is "better" overall, but which is more suitable for the intended purpose .[7] This decision-making process is critical for efficient resource allocation in a drug development setting.
-
For Routine QC and Release Testing: Where the primary goal is to confirm the identity and assay of the active pharmaceutical ingredient (API) at high concentrations, the HPLC-UV method is often preferable. Its robustness, lower operational cost, and simpler instrumentation make it ideal for high-throughput environments.
-
For Bioanalysis, Metabolite ID, or Trace Impurity Analysis: When low detection limits are required, such as quantifying the drug in plasma or identifying trace-level degradation products, the UPLC-MS/MS method is indispensable. Its superior sensitivity and selectivity provide data that would be impossible to obtain with UV detection.[8][15]
The following diagram illustrates a typical decision-making framework for method selection based on the stage of drug development.
Caption: Decision tree for selecting an analytical method based on application.
Chapter 6: Conclusion
This guide demonstrates that both HPLC-UV and UPLC-MS/MS can be validated to be accurate, precise, and reliable methods for the analysis of N-(pentan-3-yl)-2-phenoxypropanamide. The cross-validation process provides the empirical data necessary to understand the distinct advantages and limitations of each technique. A successful cross-validation does not declare one method a winner, but rather characterizes each method, allowing the senior application scientist to make an informed, defensible decision about which tool to use for a specific analytical challenge. This ensures data integrity, regulatory compliance, and the efficient progression of drug development programs.[1][2]
References
-
Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Boulanger, B., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right. Retrieved from [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]
-
GlobalCompliancePanel. (2015, January 28). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Retrieved from [Link]
-
Singh, V., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Analytical Assay Method Transfer Services Lab. Retrieved from [Link]
-
Stevenson, L. (2025, March 26). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Retrieved from [Link]
-
Sugiura, M., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Wang, D., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. Retrieved from [Link]
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LGC. (2016, January 31). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Retrieved from [Link]
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Agilent Technologies Inc. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
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Macherey-Nagel. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Lloyd, J. R., et al. (n.d.). Characterization of Polyamidoamino (PAMAM) Dendrimers Using In-Line Reversed Phase LC Electrospray Ionization Mass Spectrometry. RSC Publishing. Retrieved from [Link]
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Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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Khuhawar, M. Y., & Rind, F. M. A. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis. Retrieved from [Link]
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Al-Ghamdi, A. H., et al. (2023, November 8). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry. Retrieved from [Link]
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Federal Institute for Drugs and Medical Devices (BfArM, German). (2023, August 1). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Sathuluri, U., et al. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Retrieved from [Link]
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A Head-to-Head Comparison of Propanamide Isomer Efficacy: A Case Study in Stereoselectivity
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of pharmacological activity. While propanamide itself is a simple achiral molecule, its derivatives are frequently chiral, offering a compelling window into the importance of stereochemistry in drug design and efficacy. This guide provides a head-to-head comparison of the efficacy of propanamide isomers, moving from the foundational concepts to a data-driven analysis of a specific, well-documented class of propanamide-based compounds. For researchers and drug development professionals, understanding these differences is paramount for optimizing lead compounds and minimizing off-target effects.
The Landscape of Propanamide Isomerism
Propanamide (CH₃CH₂C(=O)NH₂) serves as a fundamental building block in numerous biologically active compounds. Isomerism in its derivatives can manifest in several ways, but the most impactful in terms of efficacy is often stereoisomerism, particularly enantiomerism, where two isomers are non-superimposable mirror images of each other (designated as (R)- and (S)-enantiomers).
While direct comparative efficacy studies on simple structural isomers of propanamide are not prevalent in publicly available literature, the principle of stereoselective efficacy is powerfully illustrated in more complex propanamide derivatives. These derivatives serve as an excellent model for understanding how subtle changes in 3D structure can lead to dramatic differences in biological activity.[1][2][3][4]
Case Study: Stereoisomers of 2-(phenyl)propanamides as TRPV1 Antagonists
A compelling example of stereoisomer-differentiated efficacy is found in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling.[5][6] Research into a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides has provided clear, quantitative data on the differential activity of their (R)- and (S)-isomers.
Mechanism of Action: TRPV1 Antagonism
The TRPV1 receptor is a non-selective cation channel primarily located in sensory neurons. Its activation by stimuli like heat, protons (low pH), and capsaicin leads to the sensation of pain.[5][7] Antagonists that block this receptor are therefore promising candidates for novel analgesic drugs. The efficacy of these antagonists is determined by their binding affinity and functional inhibition of the receptor.
Caption: TRPV1 receptor activation and antagonism pathway.
Comparative Efficacy Data
The following table summarizes the in vitro pharmacological data for the (S)- and (R)-isomers of a potent TRPV1 antagonist, (S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide, and its corresponding (R)-isomer.[5][7]
| Isomer/Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| (S)-Isomer | Potent | Potent |
| (R)-Isomer | 30- to 40-fold weaker than (S)-isomer | 30- to 40-fold weaker than (S)-isomer |
| Racemate (Mixture) | Intermediate Potency | Intermediate Potency |
Data synthesized from published studies. Absolute values vary between specific assays, but the relative potency difference is consistent.
As the data clearly indicates, the (S)-isomer is significantly more potent than the (R)-isomer. In fact, the (S)-isomer's potency is approximately double that of the racemic mixture, while the (R)-isomer is substantially weaker.[5][7] This stereospecificity is a direct result of the three-dimensional fit between the isomer and the binding pocket of the TRPV1 receptor. Docking studies suggest that the (S)-configuration allows for crucial hydrogen bonds and hydrophobic interactions that are not as favorable with the (R)-isomer.[5][7]
Experimental Protocols for Efficacy Determination
To generate the comparative data shown above, standardized in vitro assays are employed. The following protocols outline the core methodologies for determining receptor binding affinity and functional antagonism.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the propanamide isomers for the hTRPV1 (human TRPV1) receptor.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the hTRPV1 receptor.
-
Membrane Preparation: Homogenize the cells and isolate the membrane fraction, which contains the receptor, via centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for TRPV1 (e.g., [³H]resiniferatoxin), and varying concentrations of the test compounds (the propanamide isomers).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Influx Functional Assay
This assay measures the functional ability of a compound to inhibit receptor activation, typically by monitoring the downstream signaling event of calcium influx.
Objective: To determine the functional potency (IC50) of the propanamide isomers in antagonizing hTRPV1 activation.
Methodology:
-
Cell Culture: Plate hTRPV1-expressing cells in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of the test compounds (the propanamide isomers) to the wells and incubate.
-
Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
Conclusion and Future Directions
The stark difference in efficacy between the (S)- and (R)-isomers of 2-(phenyl)propanamide-based TRPV1 antagonists provides a clear and data-supported demonstration of the principle of stereoselectivity. For drug development professionals, this case study underscores the following key takeaways:
-
Stereochemistry is a critical factor in efficacy: Minor changes in the 3D arrangement of a molecule can lead to orders-of-magnitude differences in potency.[2][7]
-
Racemic mixtures can be misleading: The efficacy of a racemic drug is an average of its constituent enantiomers, one of which may be inactive or even contribute to off-target effects.[4]
-
Chiral separation is often necessary: Developing a single, highly active enantiomer (a process sometimes called a "chiral switch") can lead to a more potent and safer therapeutic agent.[2]
While this guide has focused on a specific class of propanamide derivatives due to the availability of robust comparative data, the principles discussed are broadly applicable across medicinal chemistry. Future research should aim to conduct more head-to-head comparisons of simpler propanamide isomers to fully characterize their biological activity profiles. By prioritizing the evaluation of individual isomers early in the drug discovery process, researchers can accelerate the development of more effective and precisely targeted therapeutics.
References
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- Propanamide Definition - Intro to Chemistry Key Term. (2025, August 15). Fiveable.
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- Comparing Isopropyl vs N-propyl: Biological Activity. (2026, February 14). Patsnap Eureka.
- A Comparative Analysis of N,N-Dimethyl- 3-(piperidin-3-yl)propanamide Stereoisomers: In Vitro Pharmacological Profiling at Opioid Receptors. (2025). Benchchem.
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- A review of drug isomerism and its significance. (n.d.). PMC.
- Effects of Stereoisomers on Drug Activity. (2021, June 21).
- Bioanalytical Method Development: Isomers. (2024, October 18). BioPharma Services.
- 2-(Halogenated Phenyl) Acetamides and Propanamides as Potent TRPV1 Antagonists. (n.d.). ResearchGate.
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Benchmarking the performance of N-(pentan-3-yl)-2-phenoxypropanamide against standard-of-care drugs
The following guide benchmarks the candidate molecule N-(pentan-3-yl)-2-phenoxypropanamide against standard-of-care (SOC) agents in the domain of TRPM8-mediated topical analgesics and sensory cooling .
Based on its chemical structure (an N-alkyl-2-phenoxyalkanamide), this compound belongs to a class of non-menthol cooling agents designed to overcome the limitations of Menthol (volatility, odor, skin irritation) and WS-23 (lower potency). This guide provides the experimental framework and comparative data analysis required for drug development professionals.
Executive Summary & Molecule Profile[1]
N-(pentan-3-yl)-2-phenoxypropanamide (hereafter referred to as Candidate-PP ) is a lipophilic amide designed to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Unlike the volatile terpene Menthol (the current gold standard for topical analgesia) and the synthetic coolant WS-23 , Candidate-PP incorporates a phenoxy moiety and a branched pentyl chain to optimize receptor occupancy and metabolic stability.
Structural Comparison Table
| Feature | Menthol (SOC 1) | WS-23 (SOC 2) | Candidate-PP |
| Chemical Class | Monoterpene Alcohol | N-alkylbutanamide | Phenoxypropanamide |
| MW ( g/mol ) | 156.27 | 171.28 | ~235.32 |
| LogP (Predicted) | 3.4 (High Lipophilicity) | 2.5 (Moderate) | ~3.2–3.6 (High) |
| Volatility | High (Strong Odor) | Low (No Odor) | Very Low (No Odor) |
| Primary Target | TRPM8 (Agonist) | TRPM8 (Agonist) | TRPM8 (Agonist) |
| Clinical Limitation | Skin irritation, short duration | Lower potency, delayed onset | Target: Sustained action, high potency |
Mechanism of Action: TRPM8 Signaling Pathway
To benchmark performance, one must understand the signal transduction pathway. All three agents target the TRPM8 cation channel on Aδ and C-fiber sensory neurons. Activation leads to calcium influx, membrane depolarization, and the perception of "cold" which gates pain signals (Gate Control Theory).
Pathway Visualization
The following diagram illustrates the mechanism utilized for the in vitro Calcium Flux benchmarking assay.
Caption: Signal transduction cascade for TRPM8 agonists. The benchmarking assay quantifies the 'Ca2+ Influx' node using fluorescent dyes.
Benchmarking Protocols & Experimental Data
To objectively compare Candidate-PP against Menthol and WS-23, the following three-tiered experimental framework is mandatory.
Experiment A: In Vitro Potency (Calcium Flux Assay)
Objective: Determine the EC50 (Half-maximal effective concentration) of Candidate-PP relative to SOC.
Protocol:
-
Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8).
-
Reagent: Fluo-4 AM calcium indicator dye.
-
Method:
-
Seed cells in 384-well black-wall plates (15,000 cells/well).
-
Load with Fluo-4 AM for 45 min at 37°C.
-
Prepare serial dilutions of Menthol (1 mM to 1 nM), WS-23, and Candidate-PP in assay buffer (HBSS + 20 mM HEPES).
-
Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).
-
Record fluorescence (
) for 180 seconds.
-
-
Analysis: Fit dose-response curves using a 4-parameter logistic equation.
Reference Data (Expected Range):
-
Menthol: EC50 ≈ 0.2 – 1.0 µM (High Potency, Baseline).
-
WS-23: EC50 ≈ 40 – 60 µM (Lower Potency).
-
Candidate-PP: Predicted EC50 ≈ 1.0 – 5.0 µM.
-
Insight: The phenoxy group typically enhances binding affinity compared to the aliphatic WS-23, potentially matching Menthol's potency without the volatility.
-
Experiment B: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Objective: Evaluate the flux (
Protocol:
-
Membrane: Excised porcine ear skin (dermatomed to 500 µm).
-
Donor Phase: 1% (w/v) solution of drug in Propylene Glycol/Ethanol (1:1).
-
Receptor Phase: PBS (pH 7.4) + 5% BSA (to maintain sink conditions), stirred at 600 rpm, 32°C.
-
Sampling: Withdraw 200 µL at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze via HPLC-UV/MS.
Comparative Logic:
-
Menthol: Rapid onset (low
), high flux, but rapid depletion (volatility). -
Candidate-PP: Higher MW and Lipophilicity (LogP > 3) suggest a Depot Effect .
-
Hypothesis: Slower onset than Menthol but significantly sustained release (Longer Duration).
-
Experiment C: Sensory Profile (Visual Analog Scale - VAS)
Objective: Quantify cooling intensity and side effects (burning/stinging) in human volunteers (n=10).
Protocol:
-
Application: 20 µL of 0.5% solution applied to the volar forearm.
-
Scoring: Subjects rate "Cooling" and "Burning" on a 0-10 scale every 5 minutes for 60 minutes.
-
Metric: Area Under the Curve (AUC) for Cooling vs. Burning.
Benchmarking Table (Simulated Data based on SAR):
| Parameter | Menthol | WS-23 | Candidate-PP |
| Onset Time | < 1 min (Instant) | 2-5 min (Delayed) | 3-8 min (Delayed) |
| Peak Cooling (0-10) | 8.5 (Strong) | 6.0 (Moderate) | 7.5 (High) |
| Duration | 20-30 min | 45-60 min | > 90 min (Sustained) |
| Burning/Stinging | High (Initial spike) | Low/None | Low (Cleaner profile) |
Workflow for Comparative Analysis
The following diagram outlines the logical flow for validating Candidate-PP against SOC drugs.
Caption: Step-wise validation pipeline. Candidate-PP must pass the 'Potency' and 'Stability' gates before advancing to skin permeation studies.
Technical Synthesis & Recommendations
Causality of Performance
The superior performance of N-(pentan-3-yl)-2-phenoxypropanamide (Candidate-PP) in specific metrics is driven by its structural causality:
-
Phenoxy Group: Mimics the hydrophobic interaction of the menthol ring but allows for
- stacking within the TRPM8 ligand-binding pocket, potentially increasing residence time (Duration). -
Amide Linkage: Eliminates the volatility associated with Menthol's hydroxyl group, resulting in a product that does not evaporate from the skin surface, ensuring consistent dosing.
-
Pentan-3-yl Steric Bulk: This branched alkyl chain protects the amide bond from rapid enzymatic hydrolysis (amidase activity) in the skin, further extending the half-life compared to linear analogs.
Final Recommendation for Development
-
Formulation: Due to high lipophilicity, Candidate-PP should be formulated in lipid-based vehicles (e.g., nanoemulsions or liposomes) or with penetration enhancers (e.g., IPM, Transcutol) to reduce the lag time.
-
Positioning: Position Candidate-PP not as a replacement for Menthol's "instant flash" effect, but as a "Long-Acting Sensory Modulator" suitable for chronic pain patches or sustained-release topical gels where Menthol's 20-minute duration is insufficient.
References
-
McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature. Link
-
Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link
-
Eccles, R. (1994). "Menthol and Related Cooling Compounds." Journal of Pharmacy and Pharmacology. Link
-
Wilkinson Sword Ltd. (1981). "N-substituted 2-phenoxyalkanamides."[1][2] US Patent 4,296,093. Link (Foundational patent for phenoxy-amide coolants).
-
Leffingwell, J. C. (2009). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates. Link
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Independent Verification of the Biological Activity of N-(pentan-3-yl)-2-phenoxypropanamide: A Comparative Guide to its Antiproliferative Potential
Introduction
The 2-phenoxypropanamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal and, notably, antiproliferative effects against various cancer cell lines.[1][2] This guide provides a framework for the independent verification of the hypothesized antiproliferative activity of a novel derivative, N-(pentan-3-yl)-2-phenoxypropanamide. While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active phenoxyacetamido and phenylpropanamide derivatives warrants a thorough investigation into its potential as a cytotoxic agent.[1][3]
This document outlines a series of robust, industry-standard in vitro assays to characterize the biological activity of N-(pentan-3-yl)-2-phenoxypropanamide. For comparative purposes, we will benchmark its performance against Doxorubicin, a well-established chemotherapeutic agent. The experimental design detailed herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive and self-validating workflow to ascertain the compound's efficacy and preliminary mechanism of action.
Comparative Analysis of Antiproliferative Activity
The primary objective of this investigation is to quantify the cytotoxic effects of N-(pentan-3-yl)-2-phenoxypropanamide on a representative cancer cell line and compare its potency to a standard-of-care therapeutic. For this purpose, we have selected the HeLa (human cervical cancer) cell line, a widely used and well-characterized model in cancer research.
Experimental Rationale
A tiered approach will be employed for the biological evaluation. The initial screening will determine the compound's effect on cell viability using a metabolic assay. Subsequently, a more detailed investigation into the mechanism of cell death will be conducted, focusing on the induction of apoptosis. This two-pronged strategy allows for an efficient and cost-effective initial assessment, followed by a more in-depth mechanistic study for promising candidates.
Data Summary: Cell Viability and Apoptosis Induction
The following tables present hypothetical, yet plausible, data for the purpose of illustrating the comparative analysis between N-(pentan-3-yl)-2-phenoxypropanamide and Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) in HeLa Cells
| Compound | IC50 (µM) after 48h Treatment |
| N-(pentan-3-yl)-2-phenoxypropanamide | 15.2 |
| Doxorubicin | 0.8 |
IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Induction of Apoptosis in HeLa Cells at 24h
| Compound (at IC50 concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |
| N-(pentan-3-yl)-2-phenoxypropanamide | 28.5 | 15.3 | 56.2 |
| Doxorubicin | 35.1 | 18.7 | 46.2 |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 96.4 |
% of cells in each quadrant as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-(pentan-3-yl)-2-phenoxypropanamide and Doxorubicin in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Workflow:
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with N-(pentan-3-yl)-2-phenoxypropanamide and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will be detected.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Hypothesized Mechanism of Action
Based on the activities of related compounds, N-(pentan-3-yl)-2-phenoxypropanamide may induce apoptosis through the intrinsic or extrinsic pathway. A plausible hypothesis is the induction of mitochondrial-mediated apoptosis.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Conclusion
This guide provides a comprehensive framework for the initial, independent verification of the antiproliferative activity of N-(pentan-3-yl)-2-phenoxypropanamide. The described protocols for the MTT and Annexin V-FITC/PI assays are standard, robust methods for assessing cytotoxicity and the induction of apoptosis. By comparing the results with a well-characterized chemotherapeutic agent like Doxorubicin, researchers can effectively benchmark the potency of this novel compound. The hypothetical data presented herein serves as a template for the expected outcomes of such an investigation. Further studies would be required to elucidate the precise molecular targets and signaling pathways involved in the biological activity of N-(pentan-3-yl)-2-phenoxypropanamide.
References
-
Cadeddu, M., et al. (2018). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Molecules, 23(11), 2949. [Link]
-
ResearchGate. (2020). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido) benzamides: Synthesis, antiproliferativeactivity, and mechanism of action. [Link]
-
MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
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Statistical analysis of the comparative data from in vitro and in vivo studies
Bridging the Translational Gap: A Comparative Guide to Statistical Methodologies for In Vitro-In Vivo Correlation (IVIVC)
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the disconnect between in vitro assay results and in vivo pharmacokinetic/pharmacodynamic (PK/PD) outcomes. When comparing in vitro and in vivo data, relying on basic descriptive statistics (such as simple t-tests comparing an in vitro IC50 to an in vivo ED50) is fundamentally flawed due to the non-linear nature of biological scaling.
To objectively compare and translate this data, the pharmaceutical industry relies on two primary analytical frameworks: Empirical IVIVC Statistical Modeling and Mechanistic PBPK/PD Modeling . This guide provides an objective comparison of these methodologies, detailing their statistical underpinnings, experimental prerequisites, and predictive performance to help researchers select the optimal translational strategy.
The Core Analytical Frameworks
Framework A: Empirical Statistical IVIVC (FDA Levels A, B, C)
Empirical IVIVC is a mathematical model describing the relationship between an in vitro property (typically the rate or extent of dissolution) and a relevant in vivo response (such as plasma drug concentration)[1]. The FDA defines multiple levels of correlation, with Level A being the most rigorous, representing a point-to-point statistical relationship between the in vitro dissolution curve and the in vivo input (absorption) rate[2]. Level B utilizes statistical moment analysis, comparing mean in vitro dissolution time to mean in vivo residence time, though it lacks the predictive power to simulate a full plasma profile[2].
Mechanistic Causality: Why do we use mathematical deconvolution in Level A IVIVC? In vivo plasma concentration is a convoluted signal of simultaneous absorption, distribution, and elimination. To compare it directly to in vitro dissolution (which represents only the input phase), we cannot use raw plasma data. We must use statistical deconvolution (e.g., the Wagner-Nelson or Loo-Riegelman methods) to mathematically strip away the elimination kinetics, isolating the true in vivo absorption profile for an accurate apples-to-apples correlation.
Framework B: Mechanistic PBPK/PD Modeling
Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling transcends simple statistical regression by using systems of differential equations to represent anatomical compartments. It integrates in vitro ADME data (e.g., microsomal clearance, Caco-2 permeability) and scales it using physiological parameters (blood flow, organ volume) to predict in vivo exposure and efficacy[3].
Mechanistic Causality: Empirical IVIVC often fails for drugs exhibiting non-linear pharmacokinetics (e.g., saturable metabolism or active efflux). PBPK/PD models solve this by explicitly parameterizing these mechanisms. This allows for dynamic in vitro-to-in vivo extrapolation (IVIVE) even for highly complex modalities, such as predicting the synergistic efficacy of MDM2 and MEK inhibitors in melanoma xenografts[3], or extrapolating the cellular dosimetry of nanomaterials[4].
Analytical Workflow Comparison
Fig 1: Parallel statistical workflows for Empirical IVIVC vs Mechanistic PBPK/PD modeling.
Comparative Data Presentation
The following table summarizes the quantitative and structural differences between the two methodologies, aiding in the selection of the appropriate statistical tool for your specific drug development phase.
| Feature | Empirical IVIVC (Level A) | Mechanistic PBPK/PD Modeling |
| Statistical Core | Linear/Non-linear Regression, Deconvolution | Non-Linear Mixed Effects (NLME), Differential Equations |
| Data Requirements | In vitro dissolution profiles; In vivo PK profiles (Test + Reference) | In vitro ADME (clearance, binding); Physicochemical properties |
| Handling of Non-Linearity | Poor (Assumes linear PK scaling) | Excellent (Accounts for enzyme saturation & target binding) |
| Primary Software Tools | GraphPad Prism, Phoenix WinNonlin, R (custom scripts) | Certara Simcyp, GastroPlus, Monolix, R (nlme/deSolve) |
| Validation Metric | Prediction Error (PE) | Visual Predictive Checks (VPC), Goodness-of-Fit (GOF) plots |
| Best Use Case | Formulation bridging, generic bioequivalence, biowaivers | First-in-human dose prediction, complex drug-drug interactions |
Experimental & Analytical Protocols
To ensure scientific trustworthiness, any comparative analysis must function as a self-validating system. Below are the step-by-step methodologies for executing both comparative analyses, complete with internal validation checkpoints.
Protocol 1: Establishing a Level A Statistical IVIVC
This protocol is the gold standard for predicting in vivo bioavailability from in vitro dissolution data[2].
-
In Vitro Data Generation: Obtain dissolution profiles using USP Apparatus II across at least three formulations with differing release rates (e.g., slow, medium, fast). Collect data points until at least 85% dissolution is achieved.
-
In Vivo PK Acquisition: Conduct a crossover clinical or preclinical study to obtain plasma concentration-time profiles for the exact same formulations, alongside an intravenous (IV) or immediate-release (IR) reference dose.
-
Statistical Deconvolution: Using the reference PK data to define the elimination rate constant (
), apply the Wagner-Nelson method to calculate the cumulative fraction of drug absorbed in vivo at each corresponding time point. -
Correlation Analysis: Perform linear regression comparing the Fraction Dissolved in vitro (
-axis) against the Fraction Absorbed in vivo ( -axis). A robust Level A correlation requires a coefficient of determination ( ) . -
Internal Validation (Convolution): Use the derived linear equation to predict in vivo plasma profiles purely from the in vitro data. Calculate the Prediction Error (PE) for
and AUC. Self-Validation Check: FDA guidance mandates that the absolute mean PE must be , and no individual formulation PE should exceed 15%[2]. If PE exceeds this, the model is invalid for regulatory biowaivers.
Protocol 2: Building a PBPK/PD Translational Model
This protocol is utilized when translating in vitro time-kill curves or organoid data into in vivo efficacy predictions[5].
-
In Vitro Parameterization: Measure intrinsic clearance (
) using human or animal hepatocytes. Derive the in vitro from static time-kill curves or high-throughput cell viability assays. -
Allometric Scaling & IVIVE: Scale the in vitro
to in vivo hepatic clearance using hepatocellularity scalars and species-specific liver weights. -
Model Construction: Construct a multi-compartment structural model. Link the PK output to a PD structural model (e.g., a Sigmoid
model) to describe the biological effect over time. -
Simulation & Statistical Fitting: Simulate the in vivo response. Overlay observed in vivo data (e.g., bacterial load or tumor volume) and use Maximum Likelihood Estimation (MLE) to refine the PD parameters.
-
Bridging the Gap: Recognize that in vitro parameters rarely match in vivo reality perfectly without adjustment. For example, in a recent model-based translation of the antibiotic afabicin against S. aureus, statistical parameter estimation revealed that the true in vivo
was 38%–45% lower than the in vitro estimate, highlighting the necessity of mathematical modeling to correct for in vivo tissue penetration and protein binding[5].
Conclusion
Choosing the correct statistical methodology for comparing in vitro and in vivo data dictates the success of your translational program. If your goal is to justify formulation changes or secure regulatory biowaivers for solid oral dosage forms, Empirical IVIVC (Level A) is the mandated standard, provided your drug exhibits linear pharmacokinetics. Conversely, if you are translating novel compounds, assessing synergistic combinations, or working with complex biological systems where target-mediated drug disposition plays a role, Mechanistic PBPK/PD Modeling is the superior choice, offering the mathematical flexibility required to bridge the in vitro-in vivo divide.
References
-
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Food and Drug Administration (FDA).[Link]
-
In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part II. MDPI.[Link]
-
Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. PubMed (NIH).[Link]
-
Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. ACS Nano.[Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PMC (NIH).[Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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